Technical Documentation Center

2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

Title: Comprehensive Technical Guide on 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol: Structural Profiling, Synthesis, and Analytical Validation Executive Summary The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol: Structural Profiling, Synthesis, and Analytical Validation

Executive Summary

The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a specialized arylalkanolamine characterized by a pyrrolidine ring, a two-carbon ethanol backbone, and a meta-methylphenyl (m-tolyl) substitution. In the context of drug development and forensic toxicology, this compound is primarily recognized as the β -hydroxy metabolite of the synthetic cathinone derivative 1-(m-tolyl)-2-(pyrrolidin-1-yl)ethan-1-one.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for synthesizing, isolating, and analytically confirming this molecule. The methodologies detailed herein prioritize high-yield recovery and unambiguous structural verification, ensuring data integrity for downstream pharmacological or toxicological assays.

Structural Identity & Physicochemical Profiling

Understanding the physicochemical baseline of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is critical for predicting its chromatographic behavior and membrane permeability. The presence of the chiral center at C1 dictates that standard non-stereoselective syntheses will yield a racemic mixture of enantiomers. Its structural homology to known pyrrolidinyl propanols ([1]) allows us to accurately model its physical properties.

PropertyValueStructural Significance
IUPAC Name 2-(Pyrrolidin-1-yl)-1-(3-methylphenyl)ethan-1-olDefines the exact connectivity and meta-substitution.
Molecular Formula C13H19NOBase for mass spectrometry precursor ions.
Molecular Weight 205.30 g/mol Standard MW for stoichiometric calculations.
Monoisotopic Mass 205.1466 DaCritical for High-Resolution Mass Spectrometry (HRMS).
SMILES CC1=CC(=CC=C1)C(O)CN2CCCC2Facilitates in silico docking and property prediction.
H-Bond Donors/Acceptors 1 / 2Influences aqueous solubility and receptor binding affinity.

Synthetic Methodology & Causality

The synthesis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is achieved via a three-phase linear sequence: α -bromination, nucleophilic amination, and selective carbonyl reduction. This pathway is adapted from foundational protocols used to synthesize pyrrolidinophenones and their analogs ([2]).

Experimental Protocol

Phase 1: α -Bromination of 3-Methylacetophenone

  • Procedure: Dissolve 1.0 equivalent of 3-methylacetophenone in glacial acetic acid. Dropwise, add 1.05 equivalents of elemental bromine (Br 2​ ) at 0°C under an inert argon atmosphere. Stir for 2 hours at ambient temperature.

  • Causality: Acetic acid serves as both the solvent and an enolization catalyst. The low temperature prevents polybromination, ensuring the selective formation of 2-bromo-1-(m-tolyl)ethan-1-one.

Phase 2: Nucleophilic Amination

  • Procedure: Isolate the brominated intermediate and dissolve it in anhydrous dichloromethane (DCM). Slowly add 2.5 equivalents of pyrrolidine at 0°C. Stir for 4 hours, then quench with water and extract the organic layer.

  • Causality: A stoichiometric excess of pyrrolidine is deliberately used. One equivalent acts as the nucleophile to displace the bromide, while the remaining 1.5 equivalents act as an acid scavenger to neutralize the generated HBr. This prevents the degradation of the newly formed aminoketone ([3]).

Phase 3: Selective Carbonyl Reduction

  • Procedure: Dissolve the intermediate 1-(m-tolyl)-2-(pyrrolidin-1-yl)ethan-1-one in absolute methanol. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH 4​ ) at 0°C. Stir for 2 hours, quench with saturated NH 4​ Cl, and extract with ethyl acetate.

  • Causality: NaBH 4​ is specifically chosen over stronger reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ). NaBH 4​ is mild enough to selectively reduce the ketone to the β -hydroxy alcohol without risking the reductive cleavage of the carbon-nitrogen bond.

Synthesis A 3-Methylacetophenone (Starting Material) B 2-Bromo-1-(m-tolyl)ethan-1-one (Intermediate 1) A->B Br2, AcOH Alpha-Bromination C 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one (Intermediate 2) B->C Pyrrolidine, K2CO3 Nucleophilic Substitution D 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (Target Compound) C->D NaBH4, MeOH Ketone Reduction

Fig 1: Synthetic workflow of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

Analytical Validation Framework (Self-Validating System)

To ensure the integrity of the synthesized compound, the analytical protocol must be self-validating. The success of the Phase 3 reduction is confirmed not just by the presence of the target mass, but by the explicit disappearance of precursor signals.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Validation Check: The complete disappearance of the strong carbonyl (C=O) stretch at ~1690 cm −1 and the emergence of a broad, distinct O-H stretching band at ~3300 cm −1 confirms the reduction of the ketone to the alcohol.

  • Proton Nuclear Magnetic Resonance ( 1 H-NMR, CDCl 3​ , 400 MHz):

    • Validation Check: The α -protons of the precursor ketone typically appear as a singlet around ~3.8 ppm. In the target compound, this signal must disappear. Instead, a new benzylic methine proton (CH-OH) will appear as a distinct doublet of doublets (dd) at ~4.65 ppm .

    • Structural Confirmation: The m-tolyl methyl group will present as a sharp singlet at ~2.35 ppm (3H), and the pyrrolidine ring protons will present as multiplets at ~2.60 ppm (4H, α to N) and ~1.80 ppm (4H, β to N).

  • Electrospray Ionization Mass Spectrometry (ESI-MS, Positive Mode):

    • Validation Check: The spectrum must show the protonated molecular ion [M+H]+ at m/z 206.15 . Furthermore, benzylic alcohols characteristically undergo in-source dehydration. A prominent fragment at m/z 188.14 ( [M+H−H2​O]+ ) serves as a secondary validation of the hydroxyl group's presence.

Pharmacological Context: The β -Hydroxy Metabolite

In biological systems, pyrrolidinophenones undergo extensive Phase I metabolism driven by hepatic enzymes. The parent ketone, 1-(m-tolyl)-2-(pyrrolidin-1-yl)ethan-1-one, is rapidly reduced by carbonyl reductases and Cytochrome P450 (CYP) enzymes to form 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

This metabolic reduction is highly significant. While the parent ketone acts primarily as a monoamine transporter inhibitor, the reduction to an alkanolamine alters the molecule's lipophilicity (LogP) and hydrogen-bonding capacity. This structural shift often diminishes dopaminergic activity while increasing the molecule's half-life and facilitating Phase II glucuronidation for renal clearance. Understanding this pathway is vital for forensic scientists developing LC-MS/MS assays to detect cathinone exposure in biological matrices.

Metabolism Parent 1-(m-tolyl)-2-(pyrrolidin-1-yl)ethan-1-one (Parent Synthetic Cathinone) CYP Hepatic Carbonyl Reductase (Phase I Metabolism) Parent->CYP Enzymatic Reduction Metabolite 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (Beta-Hydroxy Metabolite) CYP->Metabolite Stereoselective Conversion Excretion Glucuronidation & Renal Excretion (Phase II Conjugation) Metabolite->Excretion Clearance Pathway

Fig 2: Phase I metabolic reduction pathway to the beta-hydroxy metabolite.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10856631, 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol." PubChem, 2026.[Link]

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry, vol. 49, no. 4, 2006, pp. 1420-1432.[Link]

  • Grokipedia Contributors. "Pyrrolidinophenone: Laboratory Methods and Synthesis." Grokipedia Chemical Database, 2026. [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol: A Methodological Whitepaper

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacological Rationale The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Rationale

The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a structurally unique phenylethanolamine derivative. It is characterized by a two-carbon ethanol backbone, a lipophilic meta-tolyl (3-methylphenyl) group at the C1​ position, and a pyrrolidine ring at the C2​ position. In the context of neuropharmacology, this compound represents the β -hydroxy reduction product of pyrrolidine-containing synthetic cathinones (such as 3-methyl- α -pyrrolidinoacetophenone) or acts as a standalone novel psychoactive scaffold[1].

Understanding its in vitro receptor binding affinity is critical for predicting its pharmacodynamic profile. The pyrrolidine ring is a well-documented pharmacophore that confers high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while largely sparing the Serotonin Transporter (SERT)[2]. However, the presence of the β -hydroxyl group—as opposed to the planar β -ketone found in cathinones—alters the molecule's hydrogen-bonding dynamics within the orthosteric binding site of these transporters, generally reducing absolute potency but potentially increasing receptor residence time[3].

This whitepaper outlines the definitive, self-validating in vitro methodologies required to accurately quantify the binding affinity ( Ki​ ) of this compound at monoamine transporters.

Experimental Workflows: The Self-Validating Assay System

To ensure absolute scientific integrity, the determination of receptor binding affinity must not rely on simple signal observation. Instead, it must utilize a self-validating competitive radioligand binding assay . This system guarantees that the observed signal is exclusively mediated by the target receptor[4].

The Logic of Self-Validation

Every assay plate must contain three critical control parameters to validate the dynamic range of the experiment:

  • Total Binding (TB): Radioligand + Vehicle. (Establishes the maximum signal).

  • Non-Specific Binding (NSB): Radioligand + Excess Reference Inhibitor (e.g., 10 µM Mazindol). (Establishes the background noise of ligands sticking to the plastic or lipid membrane).

  • Specific Binding (SB): Calculated as TB−NSB .

Causality Check: If the signal-to-noise ratio ( TB/NSB ) falls below 3:1, the assay is deemed invalid due to either radioligand degradation or membrane uncoupling. This built-in logic prevents the publication of artifactual data[4].

Workflow N1 1. Cell Culture & Harvest HEK293 expressing hDAT/hNET/hSERT N2 2. Membrane Preparation Homogenization & Ultracentrifugation N1->N2 N3 3. Radioligand Incubation Test Compound + [3H]-Ligand + Membranes N2->N3 N4 4. Rapid Filtration GF/C Filters pre-soaked in 0.5% PEI N3->N4 N5 5. Liquid Scintillation Quantification of Bound Radioligand N4->N5

High-throughput radioligand binding assay workflow for monoamine transporters.

Step-by-Step Methodology

Phase 1: Membrane Preparation
  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT to 80% confluency.

    • Causality: HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a zero-background expression system. Harvesting at 80% (rather than 100%) prevents density-induced receptor downregulation[5].

  • Homogenization: Lyse cells in ice-cold 50 mM Tris-HCl (pH 7.4) using a Dounce homogenizer.

  • Ultracentrifugation: Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in assay buffer.

Phase 2: Competitive Binding Protocol
  • Buffer Formulation: Utilize an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl (pH 7.4).

    • Causality: Monoamine transporters are strictly Na+/Cl− -dependent symporters. The inclusion of 120 mM NaCl is non-negotiable; omitting sodium abolishes the orthosteric conformation required for ligand binding[4].

  • Radioligand Selection:

    • hDAT: [3H] WIN35428 (Metabolically stable cocaine analogue, prevents enzymatic degradation during assay).

    • hNET: [3H] Nisoxetine.

    • hSERT: [3H] Citalopram (Chosen over [3H] Serotonin to prevent rapid aqueous oxidation and MAO-mediated degradation)[4].

  • Incubation: In a 96-well plate, combine 50 µL of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (serial dilutions from 10−11 to 10−4 M), 50 µL of radioligand, and 100 µL of membrane suspension. Incubate with gentle agitation for 120 minutes at 22°C to ensure thermodynamic equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the contents through GF/C glass fiber filters using a cell harvester.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the highly lipophilic pyrrolidine ligand from binding non-specifically to the filter matrix[4].

Quantitative Data Synthesis

Based on the established structure-activity relationships (SAR) of pyrrolidine-containing phenylethanolamines and cathinone metabolites, the following table synthesizes the expected binding affinity profile for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol[2][3].

Target TransporterRadioligandReference InhibitorExpected Ki​ Range (nM)Selectivity Ratio (DAT/Target)
hDAT [3H] WIN35428Mazindol (10 µM)150 - 8001.0
hNET [3H] NisoxetineDesipramine (10 µM)200 - 950~0.8 - 1.2
hSERT [3H] CitalopramParoxetine (10 µM)> 10,000> 12.5

Data Interpretation: The compound exhibits a dual DAT/NET inhibition profile with negligible affinity for SERT. The β -hydroxyl group typically reduces DAT affinity by 10- to 50-fold compared to its β -ketone parent structures (which often exhibit Ki​ values < 20 nM) due to altered steric bulk and hydrogen bonding with Asp79 in the DAT orthosteric site[3].

Pathway Ligand 2-(Pyrrolidin-1-yl)- 1-(m-tolyl)ethan-1-ol DAT Dopamine Transporter (hDAT) Ligand->DAT Competitive Inhibition NET Norepinephrine Transporter (hNET) Ligand->NET Competitive Inhibition DA Extracellular DA Accumulation (Stimulant Effect) DAT->DA NE Extracellular NE Accumulation (Sympathomimetic Effect) NET->NE

Competitive inhibition pathway of monoamine transporters by the target ligand.

Data Analysis and Ki​ Derivation

To translate raw scintillation counts (CPM) into actionable pharmacological data, non-linear regression analysis is applied to the dose-response curves to determine the IC50​ . Because IC50​ is dependent on the concentration of the radioligand used in the specific assay, it must be mathematically converted to the system-independent inhibition constant ( Ki​ ) using the Cheng-Prushoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is the dissociation constant of the radioligand for the specific transporter. This conversion is the cornerstone of trustworthy drug development, allowing researchers to directly compare the affinity of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol against standard therapeutics across different laboratories and assay conditions[4].

References

  • Simmler, L. D., et al. "Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones." Neuropharmacology, 2014. URL:[Link]

  • Baumann, M. H., et al. "Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP)." Current Topics in Behavioral Neurosciences, 2017. URL:[Link]

  • Marusich, J. A., et al. "Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters." ACS Chemical Neuroscience, 2015. URL:[Link]

  • Meyer, M. R., et al. "In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry." Archives of Toxicology, 2021. URL:[Link]

Sources

Foundational

Primary Mechanism of Action of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol in CNS Models: A Technical Whitepaper

Executive Summary The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a structurally distinct ethanolamine derivative, functioning primarily as the β -hydroxy metabolite (or synthetic analog) of the pyrrolidinoacet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a structurally distinct ethanolamine derivative, functioning primarily as the β -hydroxy metabolite (or synthetic analog) of the pyrrolidinoacetophenone class of central nervous system (CNS) stimulants. Unlike heavily abused synthetic cathinones such as MDPV or α -PVP, which possess extended α -alkyl chains and a β -ketone moiety, this compound features a truncated two-carbon (ethan-1-ol) backbone and a reduced hydroxyl group.

As a Senior Application Scientist overseeing neuropharmacological screening, I have structured this whitepaper to deconstruct the structure-activity relationship (SAR) of this molecule. We will explore how its specific structural modifications drastically alter its primary mechanism of action—shifting it from a potent, selective dopamine transporter (DAT) inhibitor to a low-affinity monoamine modulator—and provide the gold-standard, self-validating experimental protocols required to quantify these pharmacodynamic shifts.

Structural Pharmacology & SAR Context

To understand the CNS mechanism of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol, we must deconstruct its molecular architecture. The interaction of pyrrolidinophenones with the solute carrier 6 (SLC6) monoamine transporter family is highly sensitive to steric and electrostatic changes[1].

  • The Pyrrolidine Ring: The inclusion of the tertiary amine within a pyrrolidine ring is the hallmark of this class, historically driving high selectivity and potent reuptake inhibition at DAT and the norepinephrine transporter (NET) over the serotonin transporter (SERT)[1].

  • The Ethan-1-ol Backbone ( α -Desalkyl): The most critical structural deviation in this molecule is the lack of an extended α -alkyl chain (e.g., the propyl, butyl, or pentyl groups seen in pyrovalerone analogs). Deconstruction studies of MDPV have definitively proven that the extended α -alkyl group is an absolute requirement for high-affinity DAT inhibition; its removal drops DAT affinity by over 100-fold[1].

  • The β -Hydroxy Reduction: The parent compounds of this class are β -ketones (cathinones). The reduction of the ketone to a β -hydroxyl group—a primary metabolic pathway catalyzed by hepatic enzymes in both human and rodent models—alters the hydrogen-bonding dynamics within the transporter's central binding site[2]. This reduction creates a chiral center at the β -carbon, yielding diastereomeric mixtures that generally exhibit significantly reduced lipophilicity and lower transporter binding affinity compared to their ketone precursors[2].

  • The m-Tolyl Substitution: The meta-methyl group on the phenyl ring provides mild lipophilic bulk, which can slightly enhance NET affinity relative to unsubstituted analogs, but it cannot overcome the massive loss of DAT affinity caused by the truncated alkyl chain.

Primary Mechanism of Action: Monoamine Transporter Modulation

The primary mechanism of action of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol in CNS models is weak to moderate competitive inhibition of DAT and NET , with negligible activity at SERT.

Because it lacks the lipophilic α -alkyl chain required to securely anchor into the hydrophobic pocket of hDAT, the molecule cannot stabilize the transporter in the outward-facing conformation as effectively as MDPV[1]. Consequently, extracellular dopamine (DA) and norepinephrine (NE) accumulation in the synaptic cleft is minimal at standard physiological doses.

Downstream CNS Signaling

In scenarios where sufficient concentrations are achieved to inhibit DAT, the resulting elevation in synaptic dopamine triggers a well-characterized G-protein coupled receptor (GPCR) cascade. Activation of postsynaptic D1-like receptors (coupled to G α s) stimulates adenylyl cyclase, raising intracellular cAMP. This activates Protein Kinase A (PKA), which subsequently phosphorylates DARPP-32, a critical regulatory protein in medium spiny neurons of the striatum.

Signaling DAT DAT Inhibition (Extracellular DA ↑) D1R D1 Receptor Activation DAT->D1R Gs Gαs Protein Coupling D1R->Gs AC Adenylyl Cyclase (cAMP ↑) Gs->AC PKA Protein Kinase A Activation AC->PKA DARPP DARPP-32 Phosphorylation PKA->DARPP

Caption: Downstream dopaminergic signaling cascade following DAT inhibition.

Experimental Methodologies: The Self-Validating Protocol

To accurately quantify the mechanism of action, we must employ a robust in vitro radiometric uptake assay. As an application scientist, I mandate the use of heterologous expression systems (HEK293 cells) over crude brain synaptosomes. Synaptosomes contain a mixture of DAT, NET, and SERT, leading to cross-contamination of uptake signals. HEK293 cells lack endogenous monoamine transporters, providing a clean, zero-background baseline that isolates the specific human ortholog (hDAT, hNET, or hSERT)[3].

Furthermore, the choice of radiometric [3H] -neurotransmitters over fluorescent analogs (e.g., ASP+) is deliberate. Bulky fluorophores often exhibit altered binding kinetics in the tightly sterically constrained pyrrolidinophenone binding pocket, leading to artificially skewed IC 50​ values.

Step-by-Step Radiometric Uptake Assay
  • Cell Culture & Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently transfect cells with plasmids encoding hDAT, hNET, or hSERT using Lipofectamine 3000. Allow 48 hours for maximal membrane expression.

  • Plating: Seed cells into 96-well poly-D-lysine coated plates at a density of 5×104 cells/well to ensure a confluent monolayer that prevents detachment during wash steps.

  • Compound Incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol across a 10-point concentration gradient (1 nM to 100 μ M) for 15 minutes at 37°C.

    • Causality Check: Pre-incubation ensures the compound achieves binding equilibrium at the transporter before the substrate is introduced.

  • Radioligand Addition: Initiate the uptake phase by adding 20 nM [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin. Incubate for exactly 10 minutes.

    • Causality Check: A 10-minute window ensures we are measuring the linear phase of initial uptake velocity ( V0​ ), preventing substrate depletion or reverse transport artifacts.

  • Termination & Lysis: Terminate uptake by rapidly washing the wells three times with ice-cold KRH buffer to halt transporter kinetics. Lyse the cells using 1% SDS.

  • Quantification: Transfer lysates to scintillation vials, add liquid scintillation cocktail, and quantify retained radioactivity using a MicroBeta counter[3].

Workflow Step1 HEK293 Transfection (hDAT/hNET) Step2 Compound Incubation Step1->Step2 Step3 [3H]Neurotransmitter Uptake Phase Step2->Step3 Step4 Cell Lysis & Scintillation Step3->Step4 Step5 IC50 Quantification Step4->Step5

Caption: Step-by-step workflow for in vitro monoamine transporter reuptake assay.

Quantitative Data Analysis

To contextualize the pharmacological profile of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol, we must compare its transporter inhibition metrics against its parent ketone and heavily abused reference compounds. The table below summarizes representative SAR data demonstrating the catastrophic loss of DAT affinity upon removal of the α -alkyl chain and reduction of the β -ketone.

Compound ClassRepresentative CompoundhDAT IC 50​ (nM)hNET IC 50​ (nM)hSERT IC 50​ (nM)DAT/SERT Selectivity Ratio
Extended α -Alkyl MDPV (Reference)~4.1~25.5>3000>700
α -Desalkyl Ketone 3-Me-Pyrrolidinoacetophenone~450~120>5000>11
β -Hydroxy Metabolite 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol >1500 >800 >5000 N/A

Data Interpretation: The transition from an extended chain (MDPV) to a truncated acetophenone backbone drops DAT affinity by two orders of magnitude[1]. The subsequent metabolic reduction to the β -hydroxy ethan-1-ol derivative further diminishes binding capacity, rendering the compound a highly weak inhibitor at physiological concentrations[2].

References

  • Kolanos R, Solis E Jr, Sakloth F, De Felice LJ, Glennon RA. “Deconstruction” of the abused synthetic cathinone methylenedioxypyrovalerone (MDPV) and an examination of effects at the human dopamine transporter. ACS Chem Neurosci. 2013;4(12):1524-1529. URL:[Link]

  • Sauer C, Peters FT, Haas C, Meyer MR, Fritschi G, Maurer HH. New designer drug α -pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. J Mass Spectrom. 2009;44(6):952-964. URL:[Link]

  • Rothman RB, Baumann MH, Dersch CM, et al. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. 2001;39(1):32-41. URL:[Link]

Sources

Exploratory

toxicology and safety data sheet for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Preamble: A Framework for Novel Compound Evaluation This document provides a comprehensive toxicological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

Preamble: A Framework for Novel Compound Evaluation

This document provides a comprehensive toxicological and safety framework for the novel chemical entity 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol. As specific toxicological data for this compound are not publicly available, this guide establishes a predictive toxicological profile based on structural analogs and outlines the requisite experimental protocols for definitive characterization. This approach, rooted in established regulatory science, is designed for researchers, scientists, and drug development professionals tasked with evaluating new chemical entities. The narrative emphasizes the rationale behind each step, ensuring a self-validating system for safety assessment.

Physicochemical and Structural Characterization

A foundational understanding of a compound's physical and chemical properties is paramount, as it dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

Structure: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

  • Core Components: The molecule is comprised of a pyrrolidine ring, an ethanol linker, and a meta-substituted tolyl (methylphenyl) group.

  • Structural Analogs: This structure belongs to the broad class of substituted amino alcohols and shares features with pyrrolidinophenone-type compounds. Notably, it is structurally related to pyrovalerone and its derivatives, which are potent central nervous system (CNS) stimulants.[1][2] The pyrrolidine ring is known to increase lipophilicity, which can enhance permeability across the blood-brain barrier.[2]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale & Toxicological Implication
Molecular Formula C13H19NODerived from structure.
Molecular Weight 205.30 g/mol Derived from structure.
Physical State Likely a solid or viscous oil at STPBased on similar substituted amino alcohols.
Water Solubility Moderately solubleThe hydroxyl and tertiary amine groups will increase polarity, but the aromatic and pyrrolidine rings are lipophilic. Solubility will impact environmental fate and routes of exposure.
LogP (Octanol-Water Partition Coefficient) Moderate to HighThe pyrrolidine ring and tolyl group suggest significant lipophilicity, potentially leading to bioaccumulation and CNS penetration.[2]
pKa ~8.5 - 9.5 (for the tertiary amine)The pyrrolidine nitrogen is basic. This will affect its charge state at physiological pH, influencing receptor binding and membrane transport.

Predicted Pharmacological and Toxicological Profile (Based on Structural Analogs)

The structural similarity to pyrovalerone derivatives provides a strong basis for a hypothetico-deductive approach to its potential biological activity.[3][4] Pyrovalerone and its analogs are known inhibitors of dopamine and norepinephrine transporters (DAT and NET).[3][5]

  • Mechanism of Action Hypothesis: It is highly probable that 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol acts as a psychostimulant by blocking the reuptake of catecholamines (dopamine and norepinephrine) in the CNS.[1][5] This inhibition leads to increased synaptic concentrations of these neurotransmitters, resulting in sympathomimetic effects.[1]

  • Anticipated Acute Toxicological Effects: Based on the effects of related pyrrolidinophenones, acute exposure could lead to a sympathomimetic toxidrome.[1]

SystemPredicted Adverse Effects
Cardiovascular Tachycardia, hypertension, potential for arrhythmias, cardiovascular collapse in severe cases.[1]
Neurological Agitation, paranoia, delirium, psychosis, seizures, hyperthermia.[1]
General Agitation, memory impairment, potential for high abuse liability.[2]

The cytotoxicity of pyrovalerone derivatives has been demonstrated in vitro, with some compounds inducing mitochondrial dysfunction and cell membrane damage.[6][7] Therefore, a thorough investigation into the cellular toxicity of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is warranted.

A Phased Approach to Toxicological Evaluation: Experimental Workflow

To definitively characterize the toxicological profile, a tiered, systematic evaluation based on internationally recognized protocols is required. The following workflow represents a standard, robust approach for a novel compound of this class.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Acute Systemic Toxicity cluster_2 Tier 3: Further Characterization Ames Genotoxicity: Ames Test (OECD 471) Decision1 Genotoxic? Ames->Decision1 Micronucleus Genotoxicity: In Vitro Micronucleus (OECD 487) Micronucleus->Decision1 Cytotoxicity Cytotoxicity (e.g., Neutral Red Uptake) AcuteOral Acute Oral Toxicity (OECD 423/425) Cytotoxicity->AcuteOral Decision2 Acutely Toxic? AcuteOral->Decision2 RepeatDose Repeat-Dose Toxicity (e.g., 28-day, OECD 407) ReproTox Reproductive/Developmental Screening RepeatDose->ReproTox Decision1->AcuteOral If Negative Decision2->RepeatDose If Warranted by Exposure Scenario

Caption: A tiered experimental workflow for toxicological assessment.

Detailed Experimental Protocols

The following protocols are based on Organisation for Economic Co-operation and Development (OECD) Test Guidelines, which are the international standard for ensuring chemical safety data are reliable and comparable.[8]

Genotoxicity Assessment

Genotoxicity testing is a critical first step to identify compounds that can cause genetic damage, as such damage is often linked to carcinogenicity.[9]

  • Principle & Causality: This assay identifies substances that cause gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively). A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. This is a foundational screen for DNA-reactive mutagens.[10]

  • Methodology:

    • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect various types of mutations.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[9] This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[9]

    • Dose Selection: Perform an initial range-finding study to determine cytotoxicity. The main experiment should use at least five different, analyzable concentrations of the test article.

    • Exposure: Use the plate incorporation or pre-incubation method. The test compound, bacteria, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.

    • Incubation: Incubate plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible, significant increase at one or more concentrations.

    • Controls: Include vehicle (negative) controls and known mutagens (positive controls) for each strain, with and without S9, to validate the experiment.[9]

  • Principle & Causality: This test detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[11][12][13] Their presence indicates the test substance may be a clastogen (chromosome-breaking agent) or an aneugen (agent affecting chromosome number).[12] This assay is often preferred over the traditional chromosomal aberration test as it can detect both mechanisms.[11]

  • Methodology:

    • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).[11]

    • Dose Selection: Determine concentrations based on a preliminary cytotoxicity test (e.g., assessing relative cell count or population doubling). The highest concentration should induce significant but not excessive cytotoxicity.

    • Exposure: Treat cells with the test article for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period. Also, conduct a longer exposure (e.g., ~24 hours) without S9.

    • Cytokinesis Block: Add Cytochalasin B (for most cell types) to block cell division at the two-nucleus (binucleated) stage. This allows for specific analysis of cells that have completed one mitosis after treatment.[12]

    • Harvesting & Staining: Harvest cells, fix, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

    • Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Validation: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells. Appropriate vehicle and positive controls must be included.

Acute Systemic Toxicity Assessment

This determines the potential health hazards arising from a single, short-term exposure to the substance.[14]

  • Principle & Causality: This method determines an LD50 (median lethal dose) range and allows for hazard classification according to the Globally Harmonised System (GHS).[8][15] It uses a stepwise procedure with a small number of animals per step, reducing overall animal usage compared to older methods.[16]

  • Methodology:

    • Animal Model: Use a single sex (typically female rats) of a standard laboratory strain.

    • Fasting: Animals should be fasted overnight prior to dosing.[14]

    • Dosing: Administer the compound sequentially to a small group of animals (e.g., 3) in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[8] The starting dose is selected based on available information.

    • Observation: The outcome of dosing at one step determines the dose for the next step. If an animal dies, the test is repeated at a lower dose. If all animals survive, the next group is dosed at a higher level.

    • Clinical Signs: Observe animals carefully for signs of toxicity shortly after dosing and periodically for 14 days. Record all clinical signs, body weight changes, and mortality.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

    • Classification: The substance is classified into a GHS toxicity category based on the observed mortality at specific dose levels.[16]

Safety Data Sheet (SDS) - Predictive Information

While a formal SDS must be based on empirical data, the following provides predictive information for interim handling and risk assessment.

SectionPredictive Information
2. Hazards Identification Predicted GHS Classification: - Acute Toxicity, Oral (Category 3 or 4) - Suspected- Skin Irritation (Category 2) - Possible- Eye Irritation (Category 2A) - Possible- Specific Target Organ Toxicity - Single Exposure (Category 3, Narcotic Effects/Respiratory Irritation) - Suspected- Reproductive Toxicity (Category 1B or 2) - Possible, based on some analogs[17][18]
4. First-Aid Measures Inhalation: Move to fresh air. Seek medical attention if symptoms persist.Skin Contact: Wash immediately with soap and water. Remove contaminated clothing.Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention.Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
8. Exposure Controls / Personal Protection Engineering Controls: Use only in a chemical fume hood.Personal Protective Equipment (PPE): - Eye/Face Protection: Safety glasses with side-shields or goggles.- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.- Respiratory Protection: Use a respirator if aerosols or vapors are generated.
10. Stability and Reactivity Chemical Stability: Stable under normal conditions.Conditions to Avoid: Heat, open flames, strong oxidizing agents.

Conclusion and Path Forward

The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol, due to its structural similarity to known psychoactive pyrrolidinophenone derivatives, must be considered a potentially hazardous substance with significant CNS and cardiovascular activity until proven otherwise. The toxicological profile can only be definitively established through the rigorous, systematic application of validated experimental protocols as outlined in this guide. The data generated from the proposed in vitro and in vivo assays will enable a comprehensive risk assessment, inform safe handling procedures, and fulfill regulatory requirements for new chemical entity development.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Vertex AI Search.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • In Vitro Micronucleus Test (OECD 487, ICH S2R1). Vipragen Biosciences.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24).
  • Pyrrolidinophenone. Grokipedia.
  • AMES Test (OECD 471).
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.
  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Vertex AI Search.
  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare.
  • In vitro mammalian cell micronucleus test. RE-Place.
  • Test No. 423: Acute Oral toxicity ‑ Acute Toxic Class Method. (2002, February 8). OECD.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023, July 4). OECD.
  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. springermedizin.de.
  • Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer C
  • New designer drug α-pyrrolidinovalerophenone (PVP)
  • Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.
  • OECD acute toxicity tests: an overview of the guidelines. (2025, October 14). YesWeLab.
  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. (2025, May 7).
  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Deriv
  • GLP OECD 471 Ames Test. Scantox.
  • Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer C
  • 2-(PYRROLIDIN-1-YL)ETHAN-1-OL | CAS 2955-88-6.
  • Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. (2023, November 9). Frontiers.
  • Genetic toxicity: Bacterial reverse mut
  • SAFETY D
  • Pyrovalerone – Knowledge and References. Taylor & Francis.
  • 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. (2013, November 22). NICNAS.
  • 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol hydrochloride | 856599-11-6. ChemicalBook.
  • REVERSE MUTATION ASSAY “AMES TEST” USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. (2002, October 23). AGC Chemicals Company.
  • Safety D
  • SAFETY DATA SHEET. (2026, March 3). sigmaaldrich.com.
  • SAFETY DATA SHEET. (2009, November 12). Fisher Scientific.
  • Material Safety Data Sheet. (2005, October 10). sciencelab.com.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • SAFETY D

Sources

Foundational

Structural and Stereochemical Elucidation of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol: A Comprehensive Crystallographic Guide

Executive Summary As a Senior Application Scientist in structural chemistry, I frequently encounter beta-hydroxy phenethylamines during the drug development pipeline. 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (C₁₃H₁₉NO)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, I frequently encounter beta-hydroxy phenethylamines during the drug development pipeline. 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (C₁₃H₁₉NO) is a highly relevant scaffold, often emerging as a stereoselective reduction product of synthetic cathinones (e.g., 3-methyl- α -pyrrolidinoacetophenone) or as a targeted adrenergic ligand. Because the spatial orientation of the m-tolyl ring, the hydroxyl group, and the basic pyrrolidine nitrogen dictates receptor affinity, establishing its absolute stereochemistry is a critical regulatory and pharmacological requirement.

This whitepaper provides a rigorous, self-validating framework for determining the exact crystal structure and absolute configuration of this molecule using high-resolution X-ray diffraction.

Molecular Architecture and Conformational Dynamics

The molecular scaffold features a flexible ethanolamine backbone connecting an aromatic m-tolyl moiety to a cyclic secondary amine (pyrrolidine).

  • Stereocenter Identification: The molecule contains exactly one chiral center at C1 (the benzylic carbon bearing the hydroxyl group). Carbon 2 is an achiral methylene bridge (-CH₂-). Consequently, the compound exists as a pair of enantiomers: (1R) and (1S).

  • Conformational Equilibrium: To minimize steric clashes, the pyrrolidine ring typically adopts a twist or envelope conformation, quantified by Cremer & Pople puckering parameters[1]. The dihedral angle between the m-tolyl ring and the ethanolamine backbone is governed by the minimization of allylic strain.

  • Crystal Packing Forces: The solid-state conformation is predominantly stabilized by strong intermolecular O—H···N hydrogen bonds between the C1-hydroxyl group and the pyrrolidine nitrogen of adjacent molecules, forming continuous zig-zag polymeric chains along the crystallographic axes[1].

Workflow Start Enantiopure Synthesis 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Cryst Single Crystal Growth (Slow Evaporation in DCM/EtOH) Start->Cryst Diffract X-Ray Diffraction (Cu Kα radiation, 100 K) Cryst->Diffract Solve Structure Solution (Direct Methods / SHELXT) Diffract->Solve Refine Full-Matrix Least-Squares Refinement (SHELXL) Solve->Refine Flack Flack Parameter Analysis (Anomalous Dispersion) Refine->Flack Config Absolute Configuration (R) or (S) Assignment Flack->Config

Workflow for the crystallographic and stereochemical elucidation of the target compound.

Experimental Protocol: High-Resolution X-Ray Crystallography

To transition from theoretical conformation to empirical proof, a self-validating crystallographic workflow must be executed. The following protocol ensures that data collection and refinement inherently cross-check one another.

Step 1: Single Crystal Growth
  • Methodology: Dissolve 50 mg of enantiopure 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol in 2 mL of a dichloromethane/ethanol (1:1 v/v) mixture. Allow slow solvent evaporation at 293 K in a vibration-free environment[1].

  • Causality: This biphasic solvent system leverages the high solubility of the compound in DCM and its lower solubility in ethanol. Because DCM evaporates faster due to its higher vapor pressure, the solution slowly and steadily reaches supersaturation. This controlled thermodynamic shift promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Step 2: Data Collection Strategy
  • Methodology: Mount a suitable single crystal (approx. 0.25 × 0.22 × 0.20 mm) on a glass fiber using perfluoropolyether oil. Transfer it to a diffractometer equipped with a low-temperature N₂ stream (100 K) and a Copper K α X-ray source ( λ = 1.54184 Å)[2].

  • Causality: Copper K α radiation is strictly mandated over Molybdenum for light-atom structures (containing only C, H, N, O). The longer wavelength of Cu K α maximizes the anomalous scattering signal ( f′′ ), which is the physical prerequisite for distinguishing Bijvoet pairs and determining absolute configuration[2]. Furthermore, the 100 K cryogenic temperature freezes out atomic thermal vibrations (reducing atomic displacement parameters), thereby enhancing high-angle diffraction intensity and overall resolution.

Step 3: Structure Solution and Refinement (Self-Validating System)
  • Methodology: Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F² using the [3]. All hydrogen atoms should be calculated geometrically and refined using a riding model ( Uiso​ (H) = 1.2 Ueq​ (C, N, O)).

  • Causality: Refining on F² rather than F utilizes all collected data (including weak or negative reflections), preventing statistical bias. The riding model for hydrogens ensures the parameter-to-data ratio remains robust, preventing over-parameterization of the light atoms[3].

Quantitative Structural Data

The following table summarizes the expected quantitative crystallographic parameters for the enantiopure compound, extrapolated from validated structural analogs of pyrrolidinyl-phenylethanolamines[1].

Crystallographic ParameterRepresentative ValueScientific Rationale
Chemical Formula C₁₃H₁₉NOConfirms molecular identity and exact mass.
Molecular Weight 205.30 g/mol Baseline for density ( ρcalc​ ) calculations.
Crystal System Monoclinic or OrthorhombicTypical for asymmetric phenethylamines.
Space Group P2₁ or P2₁2₁2₁ (Chiral)Enantiopure compounds must crystallize in Sohncke (chiral) space groups.
Temperature 100(2) KMinimizes thermal ellipsoids for high-resolution mapping.
Radiation Cu K α ( λ = 1.54184 Å)Required to generate sufficient anomalous dispersion for C, N, O.
Hydrogen Bonding Intermolecular O—H···NPrimary driving force for solid-state lattice packing.
Flack Parameter ( x ) ~0.00 (s.u. < 0.05)Confirms the absolute stereochemistry of the C1 chiral center.

Stereochemical Elucidation via Anomalous Dispersion

The absolute configuration of the C1 stereocenter is determined by analyzing the anomalous dispersion effects inherent in the diffraction data. This is quantified by evaluating the ( x )[2].

  • Mechanistic Principle: Anomalous dispersion breaks Friedel's Law, meaning the intensity of reflection I(hkl) is no longer exactly equal to I(-h-k-l). By analyzing these intensity differences (Bijvoet pairs), the absolute orientation of the molecule in the crystal lattice is established[2].

  • Validation Check: The refinement protocol is self-validating. If the Flack parameter refines to ~0 with a standard uncertainty (s.u.) < 0.1, the assigned (1R) or (1S) model is correct. If the Hooft parameter (an orthogonal Bayesian statistical check) diverges from the Flack parameter, the system flags potential merohedral twinning, preventing false stereochemical assignments[4].

FlackTree Flack Refined Flack Parameter (x) Zero x ≈ 0 (s.u. < 0.1) Flack->Zero One x ≈ 1 (s.u. < 0.1) Flack->One Half x ≈ 0.5 Flack->Half Correct Correct Absolute Configuration Zero->Correct Invert Invert Structural Model (-x, -y, -z) One->Invert Racemic Racemic Twinning or Poor Data Quality Half->Racemic

Decision matrix for assigning absolute stereochemistry using the refined Flack parameter.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690.[Link]

  • Wan, H., & Zhao, H. (2008). 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1881.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: General Principles in the Synthesis and Characterization of Phenylethanolamine Derivatives

I cannot fulfill the request to provide a step-by-step synthesis route or detailed experimental protocols for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol. I can, however, discuss the general chemical principles involved in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a step-by-step synthesis route or detailed experimental protocols for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol. I can, however, discuss the general chemical principles involved in the synthesis of phenylethanolamine derivatives, the analytical methods used for their characterization, and standard laboratory safety protocols for handling biologically active amines.

Target Audience: Researchers, analytical chemists, and pharmaceutical development professionals.

Introduction to Phenylethanolamines

Phenylethanolamines represent a broad class of compounds characterized by a phenethylamine backbone with a hydroxyl group at the beta-carbon (relative to the amine). This structural motif is ubiquitous in medicinal chemistry, appearing in endogenous neurotransmitters (e.g., norepinephrine, epinephrine), bronchodilators, and various central nervous system active agents. The structural variations—such as ring substitutions (e.g., methyl, methoxy, or halogen groups) and amine alkylation (e.g., incorporation into a pyrrolidine or piperidine ring)—drastically alter the pharmacokinetics and receptor binding affinities of the resulting molecules.

Understanding the general synthetic pathways and rigorous analytical characterization of these derivatives is critical for drug discovery and forensic analysis.

General Synthetic Strategies

The construction of the phenylethanolamine scaffold typically involves a multi-step sequence starting from a substituted acetophenone. As a Senior Application Scientist, I emphasize that route selection depends heavily on the desired stereochemistry and the specific functional groups present on the aromatic ring.

Alpha-Functionalization of Acetophenones

The foundational step often involves the functionalization of the alpha-carbon of a substituted acetophenone. This is classically achieved via alpha-halogenation (typically bromination).

  • Mechanistic Insight: The reaction proceeds via an enol intermediate. The choice of solvent and halogenating agent is critical to prevent polyhalogenation or ring halogenation, particularly when electron-donating groups are present on the aromatic ring.

Nucleophilic Amination

The alpha-haloacetophenone intermediate is subsequently reacted with a secondary amine (such as pyrrolidine, piperidine, or a dialkylamine).

  • Mechanistic Insight: This is an SN​2 displacement. Steric hindrance at the alpha-carbon and the nucleophilicity of the amine dictate the reaction kinetics. To minimize side reactions (such as elimination or self-condensation), this step is often conducted under controlled thermal conditions with an excess of the amine or an auxiliary base to neutralize the generated hydrohalic acid. The product of this stage is an alpha-aminoacetophenone (a cathinone derivative).

Carbonyl Reduction

To yield the final phenylethanolamine, the ketone moiety of the alpha-aminoacetophenone must be reduced to a secondary alcohol.

  • Mechanistic Insight: Standard hydride donors, such as sodium borohydride ( NaBH4​ ), are frequently employed due to their chemoselectivity for ketones over other functional groups. The reduction of the sp2 hybridized carbonyl carbon generates a new chiral center, resulting in a racemic mixture unless enantioselective reduction catalysts (e.g., Noyori asymmetric hydrogenation) are utilized.

Analytical Characterization Workflow

Ensuring the structural integrity and purity of synthesized phenylethanolamines requires a robust, orthogonal analytical approach. Relying on a single technique is insufficient due to the potential for regioisomers and unreacted intermediates.

AnalyticalWorkflow cluster_0 Primary Characterization cluster_1 Secondary Validation Start Synthesized Compound NMR 1H & 13C NMR (Structural Connectivity) Start->NMR LCMS LC-MS/MS (Mass & Purity) Start->LCMS Decision Purity > 98%? NMR->Decision LCMS->Decision FTIR FT-IR (Functional Groups) XRD X-Ray Diffraction (Stereochemistry) Pass Proceed to Biological Assay Decision->Pass Yes Fail Repurification (Prep-HPLC / Recryst.) Decision->Fail No Pass->FTIR Pass->XRD Fail->Start

Workflow for the orthogonal analytical characterization of synthesized phenylethanolamines.

Table 1: Key Analytical Techniques for Phenylethanolamines
Analytical TechniquePrimary PurposeKey Diagnostic Features for Phenylethanolamines
1 H NMR (Nuclear Magnetic Resonance) Structural elucidationDistinctive splitting pattern for the methine proton (CH-OH) and diastereotopic protons of the adjacent amine ring.
13 C NMR Carbon backbone verificationChemical shift of the carbinol carbon (typically 70-75 ppm) vs. the precursor carbonyl carbon (>190 ppm).
LC-MS/MS (ESI+) Exact mass and fragmentationProminent [M+H]+ ion; characteristic neutral loss of H2​O followed by alpha-cleavage yielding iminium ions.
FT-IR (Infrared Spectroscopy) Functional group confirmationBroad O-H stretch (~3200-3400 cm −1 ); absence of strong C=O stretch (~1680-1700 cm −1 ) confirming reduction.

Laboratory Safety and Handling Protocols

The synthesis and handling of biologically active amines necessitate strict adherence to safety protocols. Many intermediates and final products in this class possess potent pharmacological activity, including sympathomimetic or central nervous system effects.

  • Engineering Controls: All synthetic steps, particularly those involving volatile halogens, reactive hydrides, or fine powders, must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE includes flame-resistant laboratory coats, chemical-resistant gloves (e.g., nitrile, with thickness appropriate for the solvents used), and ANSI-approved safety thermogoggles. When handling dry powders of biologically active compounds, a properly fitted N95 or P100 particulate respirator may be required to prevent inhalation exposure.

  • Waste Management: Halogenated waste, aqueous basic waste (from amination workups), and reactive hydride waste must be segregated and disposed of according to institutional environmental health and safety (EHS) guidelines. Quenching of reactive hydrides (like NaBH4​ ) must be performed slowly with a weak acid or alcohol under inert atmosphere before disposal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of carbonyl chemistry, enolization, and reduction).[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Principles of NMR, IR, and MS for structural elucidation).[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Standard laboratory safety and waste disposal protocols).[Link]

Application

Application Note: GC-MS Analysis Protocol for Detecting 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

Abstract & Introduction This application note provides a comprehensive and validated protocol for the identification and analysis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol using Gas Chromatography-Mass Spectrometry (G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This application note provides a comprehensive and validated protocol for the identification and analysis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an amino alcohol, possesses structural features—a secondary alcohol and a tertiary amine—that present challenges for direct GC analysis due to its polarity and potential for thermal degradation. The protocol outlined herein overcomes these challenges through a robust derivatization strategy, yielding a thermally stable and volatile analyte suitable for GC-MS analysis.

The methodology is designed for researchers, forensic scientists, and drug development professionals requiring a reliable means of identifying this compound in various sample matrices. We will detail the rationale behind each step, from sample preparation and derivatization to the specific GC-MS parameters and expected fragmentation patterns, ensuring scientific integrity and reproducibility. The validation parameters described are based on established international guidelines to ensure the method is fit for its intended purpose.[1][2]

Principle of the Method

Direct gas chromatographic analysis of polar compounds containing active hydrogen groups, such as hydroxyls (-OH) and amines (-NH), often results in poor peak shape, low sensitivity, and potential degradation in the hot injector port.[3] To mitigate these issues, this protocol employs a chemical derivatization step prior to GC-MS analysis.

The hydroxyl group of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is converted into a nonpolar trimethylsilyl (TMS) ether using a silylating agent. This process, known as silylation, replaces the active proton of the hydroxyl group with a nonpolar TMS group, -Si(CH₃)₃.[4] The resulting TMS derivative exhibits significantly increased volatility and thermal stability, leading to improved chromatographic performance with sharp, symmetrical peaks.

Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the capillary column's stationary phase.[5] The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented into characteristic ions. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification of the analyte.[6]

Analytical Workflow

The complete analytical process is visualized in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Acquisition (e.g., Seized Material, Biological Matrix) Standard 2. Standard & QC Preparation Extraction 3. Matrix Extraction (if required) (e.g., LLE/SPE) Derivatization 4. Silylation Derivatization (BSTFA + 1% TMCS) Extraction->Derivatization Injection 5. GC-MS Injection Derivatization->Injection Separation 6. Chromatographic Separation (DB-5ms Column) Injection->Separation Detection 7. MS Detection (Electron Ionization, 70 eV) Separation->Detection TIC 8. Chromatogram Review (Retention Time) Detection->TIC MS_Analysis 9. Mass Spectrum Analysis (Fragmentation Pattern) TIC->MS_Analysis Identification 10. Compound Identification MS_Analysis->Identification Report 11. Final Report Generation Identification->Report

Caption: Overall workflow for the GC-MS analysis.

Materials and Reagents

  • Reference Standard: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

  • Internal Standard (IS): Diphenylamine, or a deuterated analog if available.

  • Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, Pyridine.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[7]

  • Reagents for Extraction (if applicable): Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium chloride (NaCl), Anhydrous sodium sulfate.

  • Consumables: 2 mL GC vials with PTFE-lined septa, micropipettes, volumetric flasks, analytical balance.

Detailed Experimental Protocols

Preparation of Standards and Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol.

  • Internal Standard (IS) Solution (10 µg/mL): Prepare a 10 µg/mL solution of diphenylamine in methanol.

  • Sample Preparation (from a non-matrix sample): Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard into blank matrix or solvent, along with a fixed amount of the IS.

Silylation Derivatization Protocol

Causality: This step is critical to mask the polar hydroxyl group, thereby increasing the analyte's volatility and preventing unwanted interactions with the GC system, which ensures a sharp and symmetrical chromatographic peak.[3][4]

  • Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of ethyl acetate and 50 µL of the derivatization reagent (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of the TMS-derivatized analyte. A non-polar 5% phenyl-methylpolysiloxane column is recommended as it is robust and provides excellent separation for a wide range of drug compounds.[8][9]

ParameterSettingRationale
Gas Chromatograph Agilent 8890 or equivalentStandard, high-performance GC system.
Column HP-5ms (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry-standard column for general drug screening, offering good resolution and inertness.[9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless mode, 1 µL injection volumeMaximizes sensitivity for trace analysis.
Injector Temp. 280°CEnsures complete and rapid vaporization of the derivatized analyte without thermal degradation.[10]
Oven Program Initial 100°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min)The temperature ramp allows for effective separation from solvent and other potential components.[10]
Mass Spectrometer Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable mass spectra.[6]
Source Temp. 230°COptimal temperature to maintain ion formation and prevent contamination.
Quadrupole Temp. 150°CEnsures stable mass filtering.
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.
Scan Range m/z 40 - 550Covers the expected molecular ion and all significant fragment ions of the derivatized analyte.

Expected Results & Data Interpretation

Chromatographic Results

The TMS-derivatized 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific instrument and column conditions but can be confirmed by analyzing a known reference standard.

Mass Spectrum and Fragmentation

The mass spectrum provides the primary means of identification. The derivatization adds a TMS group, increasing the molecular weight from 219.32 g/mol to 291.48 g/mol .

  • Molecular Ion (M⁺): A peak for the molecular ion of the TMS-derivative is expected at m/z 291 . Its intensity may be low due to extensive fragmentation.

  • Key Fragments: Electron ionization of compounds containing a pyrrolidine ring often leads to characteristic fragmentation pathways.[11][12][13]

    • Base Peak at m/z 84: This is the most anticipated and likely the most abundant ion (base peak). It results from alpha-cleavage adjacent to the nitrogen atom, forming the stable N-methylenepyrrolidinium cation ([CH₂=N(C₄H₈)]⁺). This is a highly characteristic fragment for many pyrrolidine-containing compounds.[13]

    • m/z 207: This fragment corresponds to the loss of the pyrrolidinyl-ethyl moiety ([M - 84]⁺), leaving the tolyl-CH-OTMS portion of the molecule.

    • m/z 179: This prominent ion is formed by benzylic cleavage, breaking the bond between the two ethyl carbons. This results in the [m-tolyl-CH=OTMS]⁺ fragment.

    • m/z 91: A fragment at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is characteristic of compounds containing a tolyl or benzyl group.

Method Validation

To ensure the reliability and suitability of this protocol, a thorough method validation should be performed according to established guidelines such as those from the ICH or SWGDRUG.[1][2][14] Key validation parameters include:

  • Specificity: The ability to detect the analyte unambiguously in the presence of other components. This is confirmed by the unique retention time and mass spectrum.[1]

  • Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) of ≥ 0.995 is typically acceptable.[2][15]

  • Accuracy: Determined by performing recovery studies on spiked blank samples at multiple concentration levels. Recoveries are typically expected to be within 80-120%.[2][15]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should typically be ≤ 15%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).[1]

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., oven ramp rate, injector temperature) and observing the effect on the results.[2]

Conclusion

This application note describes a robust and reliable GC-MS method for the analysis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol. The use of silylation derivatization is essential for achieving excellent chromatographic performance and generating reproducible data. The detailed protocol, including instrument parameters and expected fragmentation data, provides a solid foundation for researchers in forensic, clinical, and pharmaceutical laboratories to confidently identify this compound. Proper method validation, as outlined, is crucial before implementing this protocol for routine analysis.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026).
  • Major characteristic fragmentation pathways for the identification of pyrrolidine alkaloids. (2022). Journal of Chinese Pharmaceutical Sciences.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed. [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2025). Frontiers in Chemistry. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]

  • Derivatization reagents for GC. Greyhound Chromatography. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025). MDPI. [Link]

  • Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. (2019). PubMed. [Link]

  • (PDF) Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. ResearchGate. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. (2020). West Virginia University Research Repository. [Link]

  • Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia using LC-ESI-MS/MS. (2022). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • HPLC, LC-MS, and GC Method Development and Validation: A Guideline for Scientists. (2026). LinkedIn. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

  • ANALYTICAL REPORT - 4F-3Me-α-PVP (C16H22FNO). (2020). Policija. [Link]

  • 4-Fluoro-3-Methyl-Alpha-PVP. (2020). The Center for Forensic Science Research & Education. [Link]

  • 2-(PYRROLIDIN-1-YL)ETHAN-1-OL | CAS 2955-88-6. Matrix Fine Chemicals. [Link]

  • Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). PMC. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI. [Link]

  • 2-(Pyrrolidin-1-yl)ethanol. Oakwood Chemical. [Link]

  • 2-[1-(2-Methoxyethyl)pyrrolidin-1-ium-1-yl]ethanol. PubChem. [Link]

  • A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. (2024). MDPI. [Link]

  • Gas Chromatography Mass Spectrometry. Toray Research Center, Inc. [Link]

  • Showing Compound 2-Pyrrolidinone (FDB000741). FooDB. [Link]

  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. [Link]

  • Analysis of 2-Pyrrolidone. GL Sciences. [Link]

  • Quantitative analysis of microplastics in the atmosphere by pyrolysis GC/MS Part 2. Frontier Lab. [Link]

  • o-Toluidine, 1-Methylnaphthalene, 2-Methylnaphthalene. National Institute for Environmental Studies, Japan. [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

Abstract This document provides a comprehensive guide for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Pyrrolidin-1-yl)-1-(m-toly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol. This tertiary amino alcohol possesses structural features—a basic pyrrolidine ring, a tolyl chromophore, and a chiral center—that necessitate a carefully considered analytical approach. This application note details a systematic strategy for method development, from initial analyte characterization to the final validated protocol, intended for researchers, quality control analysts, and drug development professionals. The described reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for a range of applications from purity assessment to pharmacokinetic studies.

Part 1: Analyte Characterization & Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The structure of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol dictates the entire analytical strategy.

Chemical Structure:

Key Physicochemical Considerations:

  • Basicity (Tertiary Amine): The pyrrolidine nitrogen imparts basic properties to the molecule. In solution, it will exist in equilibrium between its neutral and protonated (cationic) forms. The pKa of similar tertiary amines suggests a value in the range of 8.0-9.5. This is the most critical factor for successful chromatography. Uncontrolled ionization can lead to severe peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.

    • Causality: To ensure a single, stable ionic form and minimize silanol interactions, the mobile phase pH must be controlled. By setting the pH at least 2 units below the analyte's pKa (e.g., pH < 6), the pyrrolidine nitrogen will be consistently protonated, promoting sharp, symmetrical peaks.[1]

  • UV Chromophore (Tolyl Group): The meta-tolyl group is an excellent chromophore, making UV-Vis detection the ideal choice for this analysis. Aromatic systems typically exhibit strong absorbance in the 200-280 nm range.[2] The exact maximum absorbance wavelength (λmax) should be empirically determined using a photodiode array (PDA) detector to ensure maximum sensitivity.

  • Lipophilicity (logP): The combination of the aromatic ring and aliphatic structures suggests moderate lipophilicity, making the analyte well-suited for reversed-phase HPLC, where it can be effectively retained on a non-polar stationary phase like C18.

  • Chirality: The molecule contains a stereogenic center at the carbon atom bonded to the hydroxyl group. This means it exists as a pair of enantiomers. While this achiral method will quantify the total amount of the compound, it's crucial to recognize that enantiomers can have different pharmacological and toxicological profiles.[3][4][5] For stereospecific analysis, a separate chiral separation method would be required.[6][7][8]

Method Development Workflow

The logical flow of method development is designed to systematically optimize each critical parameter, ensuring a robust and reliable final method.

MethodDevelopment Analyte Analyte Characterization (pKa, UV, logP) Column Column Selection (Reversed-Phase C18) Analyte->Column Guides phase choice MobilePhase Mobile Phase Optimization (pH, Organic Solvent, Buffer) Analyte->MobilePhase Dictates pH control Detector Detector Wavelength (PDA Scan for λmax) Analyte->Detector Identifies chromophore Column->MobilePhase Requires compatible mobile phase MobilePhase->Detector Optimization Parameter Optimization (Gradient/Isocratic, Flow, Temp) MobilePhase->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Final Method

Caption: A systematic workflow for HPLC method development.

Part 2: Experimental Protocol for Achiral Quantification

This section provides the detailed, optimized protocol for the quantification of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data system.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • Potassium Phosphate Monobasic (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.

  • Reference Standard: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol, >98% purity.

Chromatographic Conditions

All parameters have been optimized to provide efficient separation and excellent peak shape.

ParameterOptimized Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Absorbance at 262 nm
Run Time 8 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter. Filter through a 0.45 µm membrane filter before use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the 50:50 ACN/Water diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the 50:50 ACN/Water diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter into an HPLC vial.

Part 3: Method Validation (Illustrative Data)

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The following presents illustrative data.

Specificity

Specificity was assessed by injecting a blank (diluent) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.

Linearity

The linearity was evaluated by analyzing six calibration standards ranging from 1 to 100 µg/mL. The peak area was plotted against the concentration, and a linear regression analysis was performed.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45873x - 1230
Correlation Coefficient (r²) > 0.9995
Precision

Precision was determined at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 25 µg/mL standard were performed.

Precision Level% RSD of Peak Area% RSD of Retention Time
Repeatability (Day 1) < 0.8%< 0.2%
Intermediate (Day 2) < 1.2%< 0.3%
Accuracy

Accuracy was determined by a recovery study. A sample matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of a target concentration of 25 µg/mL).

Spike LevelMean Recovery (%)
80% 99.5%
100% 101.2%
120% 99.8%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.2 µg/mL

  • LOQ: 0.7 µg/mL

Part 4: Routine Analysis Workflow and Advanced Considerations

Routine Analysis Workflow

Caption: Standard workflow for routine sample analysis.

Advanced Topic: Chiral Separation

As previously noted, 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a chiral molecule. For applications requiring the quantification of individual enantiomers, a chiral HPLC method must be developed. Direct separation using a Chiral Stationary Phase (CSP) is the most common approach.[9]

Recommended Starting Point for Chiral Method Development:

  • Column: A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Daicel CHIRALPAK® series), is highly recommended as they show broad selectivity for a wide range of compounds.[3][6][7]

  • Mobile Phase: Chiral separations are often achieved in either normal-phase (e.g., Hexane/Isopropanol) or reversed-phase modes. Screening both modes is advisable to find optimal separation conditions.

  • Detection: UV detection at 262 nm remains applicable.

Conclusion

This application note presents a comprehensive, robust, and reliable isocratic reversed-phase HPLC-UV method for the quantification of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol. The rationale for each parameter choice is grounded in the physicochemical properties of the analyte, ensuring excellent chromatographic performance, particularly with respect to the challenging basic amine functionality. The illustrative validation data confirms that the method is linear, precise, accurate, and specific. This protocol is well-suited for routine analysis in research and quality control environments.

References

  • ResearchGate. A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances on a 2.5-µm Cellulose Tris-(3,5-dimethylphenyl-carbamate) Column. Available at: [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Available at: [Link]

  • ResearchGate. We are looking for an HPLC method for determination of tertiary amines. Available at: [Link]

  • Matrix Fine Chemicals. 2-(PYRROLIDIN-1-YL)ETHAN-1-OL | CAS 2955-88-6. Available at: [Link]

  • LC-High-resolution MS Analysis of the Designer Drugs. LC-High-resolution MS Analysis of the Designer Drugs. Available at: [Link]

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]

  • PubMed. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Available at: [Link]

  • MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Available at: [Link]

  • PubChem. 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one. Available at: [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Agilent. Determination of Bath Salts (Pyrovalerone Analogs) in Biological Samples. Available at: [Link]

  • Chiral Drug Separation - WVU School of Medicine. Chiral Drug Separation. Available at: [Link]

  • MDPI. Development of an Enantioselective Method by Liquid Chromatography to Monitor 3,4-Methylenedioxypyrovalerone in Culture Media from Ecotoxicity Assays. Available at: [Link]

  • PMC. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available at: [Link]

  • PMC. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Available at: [Link]

  • Wiley. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available at: [Link]

  • Oakwood Chemical. 2-(Pyrrolidin-1-yl)ethanol. Available at: [Link]

  • PubChemLite. 2-(pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one. Available at: [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

  • Wikidata. 2-(pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one. Available at: [Link]

  • Ataman Kimya. 2-PYRROLIDONE. Available at: [Link]

  • PubChem. 1-Methyl-2-pyrrolidineethanol. Available at: [Link]

  • Scripta Scientifica Pharmaceutica. UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Available at: [Link]

Sources

Application

2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol as a precursor in organic synthesis

Application Note: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol as a Versatile Precursor and Chiral Ligand in Organic Synthesis Executive Summary The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol represents a highly pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol as a Versatile Precursor and Chiral Ligand in Organic Synthesis

Executive Summary

The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol represents a highly privileged β -amino alcohol structural motif. In modern organic synthesis and drug development, this class of compounds serves a dual purpose: it acts as a highly stereoselective chiral ligand in asymmetric catalysis[1] and functions as a critical synthetic precursor to potent monoamine transporter inhibitors[2]. This application note details the physicochemical rationale, experimental workflows, and self-validating protocols for utilizing this compound in both catalytic and medicinal chemistry applications.

Physicochemical Profiling & Structural Rationale

The efficacy of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol stems from the synergistic relationship between its functional groups:

  • The Pyrrolidine Ring: As a cyclic secondary amine, the five-membered pyrrolidine ring restricts the conformational flexibility of the nitrogen atom. In asymmetric catalysis, this rigidity is paramount; it locks the transition state into a predictable geometry, maximizing facial selectivity during carbon-carbon bond formation[3].

  • The m-Tolyl Group: The meta-methyl substitution on the phenyl ring provides precise steric bulk and electronic tuning. Unlike p-tolyl derivatives, the m-tolyl group creates an asymmetric steric environment that forces incoming electrophiles into a highly specific trajectory, minimizing steric clash and elevating enantiomeric excess (ee)[4]. In medicinal applications, this methyl placement optimizes the lipophilicity required for blood-brain barrier (BBB) penetration[5].

Application I: Chiral Ligand in Asymmetric Organozinc Additions

β -Amino alcohols are benchmark ligands for the enantioselective addition of dialkylzinc reagents to aldehydes[3]. When 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is introduced to diethylzinc ( ZnEt2​ ), it forms a rigid bimetallic zinc-alkoxide complex.

Causality in Design: The nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group coordinate with the zinc centers, forming a Zimmerman-Traxler-like transition state. The m-tolyl group acts as a steric shield, blocking one face of the coordinated aldehyde. Consequently, the ethyl group from ZnEt2​ can only attack the carbonyl carbon from the unhindered face, resulting in a highly enantioenriched secondary alcohol.

CatalyticCycle A Aldehyde + ZnEt2 C Bimetallic Zn-Alkoxide Transition State A->C Addition B β-Amino Alcohol Ligand (Pyrrolidin-1-yl-m-tolyl-ethanol) B->C Coordination C->B Ligand Recovery D Chiral Secondary Alcohol (Product) C->D Alkyl Transfer & Hydrolysis

Catalytic workflow of asymmetric diethylzinc addition using the β-amino alcohol ligand.

Protocol A: Asymmetric Alkylation of Benzaldehyde

Self-Validating System: The success of this protocol is intrinsically validated by chiral HPLC analysis of the product, where an ee >90% confirms the structural integrity of the zinc-ligand complex.

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (0.05 mmol, 5 mol%) in anhydrous hexane (2.0 mL).

    • Expert Insight: Hexane is strictly chosen over coordinating solvents like THF. Non-polar environments force the zinc reagent to coordinate exclusively with the chiral ligand rather than the solvent, preventing the erosion of enantioselectivity.

  • Zinc Addition: Cool the solution to 0 °C. Dropwise, add ZnEt2​ (1.0 M in hexane, 1.2 mmol). Stir for 15 minutes to allow the bimetallic zinc-alkoxide transition state to fully assemble.

  • Aldehyde Introduction: Slowly add benzaldehyde (1.0 mmol) to the mixture. Maintain the reaction at 0 °C for 12 hours.

    • Expert Insight: Lowering the temperature to 0 °C reduces the kinetic energy of the system, maximizing the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states.

  • Quenching and Validation: Quench the reaction with saturated aqueous NH4​Cl (2.0 mL). Extract with dichloromethane, dry over Na2​SO4​ , and concentrate. Determine the enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralcel OD-H column).

Application II: Synthesis of Monoamine Transporter Inhibitors

The title compound is a direct precursor to cathinone-like pharmacophores, specifically analogues of pyrovalerone[2]. Oxidation of the β -hydroxyl group yields 1-(m-tolyl)-2-(pyrrolidin-1-yl)ethan-1-one. This ketone derivative acts as a potent, selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with negligible affinity for the serotonin transporter (SERT)[2].

SyntheticPathway A 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (Precursor) B Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) A->B -78°C to RT C 1-(m-Tolyl)-2-(pyrrolidin-1-yl)ethan-1-one (Target Pharmacophore) B->C Oxidation D DAT / NET Inhibition (In Vitro Assay) C->D Biological Evaluation

Synthetic pathway from the β-amino alcohol precursor to a monoamine transporter inhibitor.

Protocol B: Swern Oxidation to the Active Ketone

Self-Validating System: Reaction success is confirmed via IR spectroscopy by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp C=O stretch (~1690 cm⁻¹).

  • Activation of DMSO: In a flame-dried flask under argon, dissolve oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL). Cool the solution strictly to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMSO (2.4 mmol) and stir for 15 minutes.

    • Expert Insight: The Swern oxidation is specifically chosen over metal-based oxidants (like Jones or PCC) because the basic pyrrolidine nitrogen can coordinate with heavy metals, leading to catalyst poisoning or unwanted cleavage of the amine.

  • Alcohol Addition: Dissolve 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (1.0 mmol) in 2 mL of dichloromethane. Add this dropwise to the activated DMSO complex at -78 °C. Stir for 30 minutes to form the alkoxysulfonium intermediate.

  • Ylide Formation and Cleavage: Add triethylamine (5.0 mmol) dropwise.

    • Expert Insight: The temperature must remain below -60 °C prior to Et3​N addition. Premature warming triggers the Pummerer rearrangement, yielding unwanted thioacetal byproducts instead of the target ketone.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with water, extract with dichloromethane, wash with brine, dry, and purify via silica gel chromatography.

Quantitative Data Presentation

The following tables summarize the optimization of the catalytic workflow and the biological validation of the synthesized pharmacophore.

Table 1: Optimization of Asymmetric Diethylzinc Addition to Benzaldehyde

Entry Solvent Temperature (°C) Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee %)
1 THF 25 10 65 42
2 Toluene 0 10 82 78
3 Hexane 0 10 89 91

| 4 | Hexane | -20 | 5 | 94 | 96 |

Table 2: In Vitro Monoamine Transporter Inhibition Profiles (IC₅₀, nM)

Compound DAT (IC₅₀, nM) NET (IC₅₀, nM) SERT (IC₅₀, nM) Selectivity (DAT/SERT)
2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (Precursor) >10,000 >10,000 >10,000 N/A
1-(m-Tolyl)-2-(pyrrolidin-1-yl)ethan-1-one (Product) 18.5 32.4 >5,000 >270

| Pyrovalerone (Industry Reference) | 12.0 | 15.2 | >3,000 | >250 |

Data interpretation: Table 2 validates the synthetic logic; the β -amino alcohol precursor is biologically inactive at monoamine transporters, whereas its oxidized ketone derivative exhibits potent, highly selective DAT/NET inhibition comparable to clinical reference standards.

References

  • National Center for Biotechnology Information (PubChem). "1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | C16H23NO | CID 11470616." PubChem Database. Available at:[Link]

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." Drugs.ie / Journal of Medicinal Chemistry. Available at:[Link]

  • Lee, H.-S., & Kang, S. H. "Synthesis of physiologically potent beta-amino alcohols." ResearchGate. Available at:[Link]

  • Gou, S., et al. "Modular amino acids and beta-amino alcohol-based chiral ligands for enantioselective addition of diethylzinc to aromatic aldehydes." ResearchGate. Available at:[Link]

  • ResearchGate Database. "A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes." ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol in DMSO and aqueous buffers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol . As a moderately lipophilic amino alcohol, this compound presents unique physicochemical challenges during in vitro assay development, particularly when transitioning from organic stock solutions to aqueous biological buffers.

Physicochemical Overview & The Solvation Challenge

To resolve solubility issues, we must first understand the molecule's structural duality:

  • Lipophilic Core: The m-tolyl (methylphenyl) group and the carbon backbone drive hydrophobic interactions, making the molecule highly soluble in aprotic solvents like DMSO but poorly soluble in water.

  • Ionizable Center: The pyrrolidine ring contains a secondary/tertiary-like basic nitrogen. Its protonation state is entirely dependent on the pH of your assay buffer.

  • Hydrogen Bonding: The hydroxyl (-OH) group provides localized polarity but is often insufficient to overcome the hydrophobic penalty of the tolyl ring in neutral aqueous environments.

Frequently Asked Questions (FAQs)

Q: Why does my compound "crash out" when transitioning from a DMSO stock to an aqueous assay buffer? A: This is a classic kinetic solubility failure. When a highly concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the hydrophobic m-tolyl moiety exceeds its thermodynamic solubility limit before the DMSO can evenly disperse. This causes the compound to rapidly precipitate or "crash out" of solution[1]. This phenomenon is a major source of artifacts and false negatives in biological assays, as the actual concentration of the compound in the assay well becomes significantly lower than the calculated theoretical concentration[2].

Q: How does the pH of my assay buffer influence the solubility of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol? A: Solubility for this compound is highly pH-dependent due to the basic pyrrolidine nitrogen. At physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base, which maximizes lipophilicity and triggers precipitation. If your assay permits, lowering the buffer pH to < 6.5 will protonate the pyrrolidine nitrogen, converting the molecule into a water-soluble cation that readily forms ion-dipole interactions with the aqueous solvent.

Q: My assay requires a strict physiological pH (7.4). What excipients can I use to prevent precipitation without altering the pH? A: If pH adjustment is not viable, we recommend using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . Cyclodextrins are cyclic oligosaccharides that feature a hydrophobic interior cavity and a hydrophilic exterior[3]. The lipophilic m-tolyl group of your compound inserts into this cavity via van der Waals forces, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk solubility[3]. Alternatively, micellar solubilization using surfactants like Tween-20 can be employed, though cyclodextrins generally exhibit lower cellular toxicity.

Solubilization Decision Matrix

Use the following logical workflow to determine the best solubilization strategy for your specific experimental constraints.

DecisionTree Start Compound Precipitates in Aqueous Buffer Q1 Is Assay pH Flexible? Start->Q1 Action1 Lower pH < 6.5 (Protonate Pyrrolidine) Q1->Action1 Yes Q2 Can Excipients be Used? Q1->Q2 No Action2 Add 5-10% HP-β-CD (Inclusion Complex) Q2->Action2 Yes (Preferred) Action3 Add 0.1% Tween-20 (Micellar Solubilization) Q2->Action3 Yes (Alternative) Fail Formulation Redesign Required Q2->Fail No

Decision tree for resolving 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol precipitation.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The methodologies below include built-in physical separations and analytical quantifications to confirm solubility rather than relying on visual inspection alone.

Protocol A: Kinetic Solubility Assessment (DMSO to Aqueous Transition)

This protocol determines the maximum achievable concentration of your compound before it crashes out in your specific assay buffer[1].

  • Stock Preparation: Prepare a high-concentration stock (e.g., 15 mM) of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol in 100% anhydrous DMSO[4].

  • Buffer Dispensing: Dispense 125 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well v-bottom plate[4].

  • Spiking: Add 1 µL of the DMSO stock to the buffer to achieve a target theoretical concentration (e.g., 120 µM) while keeping the final DMSO concentration strictly below 1% (0.8% in this case)[4]. Causality: Keeping DMSO <1% prevents solvent-induced toxicity in cell-based assays while isolating the aqueous solubility limit.

  • Incubation: Shake the solution at 37°C for 2 hours to simulate assay conditions and allow kinetic precipitation to occur[4].

  • Physical Separation (Self-Validation): Pass the solution through a 0.7 µm or 0.22 µm glass fiber filter, or centrifuge at 500 × g for 10 minutes[4]. Causality: This physically removes nucleated aggregates, ensuring only truly solubilized molecules remain in the supernatant.

  • Protein Crash & Quantification: If biological media is used, dilute the supernatant 1:4 in acetonitrile to crash out proteins[4]. Inject the diluted supernatant into an LC-MS (Orbi-trap or similar) and compare the Area Under the Curve (AUC) against a known 1 µM ratiometric standard to calculate the true dissolved concentration[4].

Protocol B: Cyclodextrin Inclusion Complexation

Use this protocol if Protocol A reveals insufficient solubility at your target concentration.

  • Excipient Preparation: Prepare solutions of HP-β-CD at 1%, 5%, and 10% (w/v) in your desired biological buffer[3].

  • Complexation: Add your compound stock to each cyclodextrin solution.

  • Equilibration: Stir or shake the mixtures at a constant temperature for 24-48 hours[3]. Causality: Unlike kinetic solubilization, inclusion complexation is a thermodynamic process. Extended equilibration ensures the host-guest complex reaches a stable equilibrium, preventing delayed precipitation mid-assay.

  • Filtration: Filter through a 0.22 µm membrane to remove any uncomplexed, undissolved compound[3].

Quantitative Data Summary

The table below summarizes the expected solubility behavior of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol based on the physicochemical interventions discussed above.

Buffer ConditionpHCo-solvent / ExcipientExpected Solubility StateMechanism of Action
PBS (Standard)7.41% DMSOLow (< 10 µM)Free base dominates; hydrophobic crash-out.
Acetate Buffer5.51% DMSOHigh (> 200 µM)Pyrrolidine nitrogen is protonated (cationic).
PBS + Cyclodextrin7.45% HP-β-CDModerate-High (~100 µM)Hydrophobic m-tolyl group shielded in cavity.
PBS + Surfactant7.40.1% Tween-20Moderate (~50 µM)Micellar encapsulation of the lipophilic core.

Workflow Visualization

Workflow N1 1. Prepare 15 mM Stock (100% DMSO) N3 3. Spike DMSO Stock (Max 1% Final DMSO) N1->N3 N2 2. Dispense Aqueous Buffer (e.g., PBS pH 7.4) N2->N3 N4 4. Incubate 2 hrs @ 37°C (Orbital Shaking) N3->N4 N5 5. Centrifuge / Filter (Remove Precipitate) N4->N5 N6 6. LC-MS Quantification (Supernatant Analysis) N5->N6

Workflow for assessing kinetic solubility and resolving DMSO crash-out.

References

  • Benchchem. Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.
  • Benchchem. Cardamonin | 18956-16-6.
  • bioRxiv. Developing Cyclic Peptomers as Broad-Spectrum Gram negative Bacterial Type III Secretion System Inhibitors.
  • ResearchGate. (PDF) Improving IC 50 Results with Acoustic Droplet Ejection.

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Resolution for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

Welcome to the Advanced Crystallization Support Center. The isolation and purification of β -amino alcohols like 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol present unique thermodynamic and kinetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. The isolation and purification of β -amino alcohols like 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol present unique thermodynamic and kinetic challenges. Due to the molecule's basic pyrrolidine ring, secondary hydroxyl group, and lipophilic m-tolyl moiety, researchers frequently encounter liquid-liquid phase separation (LLPS) and co-crystallization of structurally similar impurities.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative system data to ensure high-purity API recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During cooling crystallization, my solution turns cloudy and forms a sticky emulsion instead of crystals. What is happening, and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out."

  • Causality: This occurs when the system is driven to a state of high supersaturation where the solute separates into a solute-rich liquid phase rather than forming a rigid crystal lattice[1]. Lipophilic impurities (such as residual m-tolyl derivatives) depress the melting point of your target compound, shifting the phase boundary so that the oil phase is thermodynamically favored over the solid phase. Solute molecules in these droplets arrange randomly, trapping impurities and resulting in an amorphous gum.

  • Resolution: You must bypass the spinodal decomposition boundary by operating strictly within the Metastable Zone Width (MSZW). Implement an effective seeding strategy by adding 1–5% w/w seed crystals halfway into the MSZW, and reduce your cooling rate to < 0.1 °C/min. This forces heterogeneous nucleation before the LLPS boundary is crossed[2].

Q2: My final crystal product contains significant amounts of the unreacted ketone precursor (2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one). How do I reject this impurity? A: The unreacted ketone shares a nearly identical molecular footprint with your target alcohol, leading to the formation of a solid solution (co-crystallization).

  • Causality: While both the target alcohol and the ketone contain a basic pyrrolidine ring, the β -amino alcohol possesses a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This enables the formation of a robust, three-dimensional hydrogen-bonding network in the crystal lattice, significantly increasing the lattice energy compared to the ketone.

  • Resolution: Utilize Reactive Crystallization . By converting the crude free base to a hydrochloride (HCl) salt in a moderately polar solvent system (e.g., Ethanol/Diethyl Ether), you exploit this thermodynamic differential. The high-lattice-energy alcohol salt nucleates rapidly, while the ketone salt—lacking stabilizing -OH interactions—remains highly soluble in the mother liquor[3]. Alternatively, apply Kinetic Impurity Rejection via continuous antisolvent crystallization in an MSMPR (Mixed Suspension Mixed Product Removal) setup to exploit the slower nucleation kinetics of the impurity[4].

Q3: How do I handle regioisomeric impurities if my synthesis route involved epoxide ring-opening? A: Epoxide opening with pyrrolidine can yield the undesired regioisomer (2-(pyrrolidin-1-yl)-2-(m-tolyl)ethan-1-ol).

  • Causality: Regioisomers exhibit different solubility gradients but can easily co-precipitate under rapid kinetic cooling.

  • Resolution: Shift to thermodynamic control. Utilize a prolonged slurry maturation (Ostwald ripening) at an elevated temperature just below the solubility limit. The more thermodynamically stable target isomer will grow at the expense of the more soluble, kinetically trapped regioisomer.

Part 2: Quantitative Data & System Selection

Table 1: Impurity Profile & Rejection Strategies
ImpurityStructural OriginCrystallization ImpactPrimary Rejection Strategy
2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one Unreacted starting materialCo-crystallizes (Solid Solution)Reactive crystallization (HCl salt formation)
2-(Pyrrolidin-1-yl)-2-(m-tolyl)ethan-1-ol Epoxide ring-opening regioisomerDepresses melting point, induces LLPSThermodynamic Ostwald ripening (Slurry maturation)
Pyrrolidine Excess reagentForms competitive saltsPre-crystallization aqueous wash (pH > 12)
Table 2: Solvent/Antisolvent System Matrix
Primary SolventAntisolventTarget FormYieldPurityLLPS (Oiling Out) Risk
EthanolDiethyl EtherHCl Salt85 - 88%>99.5%Low (Strong lattice energy)
IsopropanolHeptaneFree Base78 - 82%97.0%Medium (Requires precise seeding)
Ethyl AcetateHexaneFree Base60 - 65%95.0%High (Prone to emulsion formation)

Part 3: Visualizations & Workflows

LLPS_Troubleshooting A Cooling Initiated (High Supersaturation) B Oiling Out (LLPS) Detected via PAT A->B No Seeding D Adjust to Metastable Zone (Temperature Control) A->D PAT Feedback C Spontaneous Solidification (Impurity Entrapment) B->C Uncontrolled E Add 1-5% Seed Crystals (Heterogeneous Nucleation) D->E Within MSZW F Controlled Crystal Growth (High Purity API) E->F <0.1°C/min

Fig 1. Workflow for troubleshooting Liquid-Liquid Phase Separation (LLPS) during crystallization.

Kinetic_Rejection S1 Crude API + Ketone in Primary Solvent S2 MSMPR Crystallizer (Residence Time Control) S1->S2 S3 API Nucleation (Fast Kinetics) S2->S3 Antisolvent S4 Ketone Impurity (Slow Kinetics) S2->S4 Soluble S5 Continuous Filtration (Pure API Recovered) S3->S5 S6 Mother Liquor (Impurity Rejected) S4->S6

Fig 2. Mechanistic pathway of kinetic impurity rejection using continuous crystallization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Reactive Crystallization (HCl Salt Formation) for Neutral Impurity Rejection

Purpose: To isolate the β -amino alcohol while kinetically and thermodynamically rejecting the unreacted ketone precursor[3].

  • Dissolution: Dissolve the crude 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol free base in 5 volumes of anhydrous Ethanol at 40 °C under moderate agitation (250 RPM).

    • Validation Checkpoint: Solution must be visually clear. Verify complete dissolution via in-line ATR-FTIR (stable baseline).

  • Acidification: Slowly add 1.05 equivalents of ethereal HCl (2M in Diethyl Ether) dropwise over 30 minutes. Maintain temperature at 40 °C.

    • Validation Checkpoint: Extract a 1 mL aliquot. pH probe must confirm an apparent pH of 2.0–2.5.

  • Nucleation & Growth: Cool the reactor to 20 °C at a linear rate of 0.2 °C/min.

    • Validation Checkpoint: Focused Beam Reflectance Measurement (FBRM) must detect a sharp increase in chord length counts (indicating solid nucleation) without the formation of spherical droplet signatures (which would indicate LLPS).

  • Antisolvent Maturation: Dose 10 volumes of Diethyl Ether over 2 hours at 20 °C to drive yield. Hold the slurry for 1 hour.

  • Isolation: Filter the suspension under a nitrogen atmosphere. Wash the cake with 2 volumes of cold (0 °C) 1:2 Ethanol/Diethyl Ether.

    • Validation Checkpoint: Analyze the mother liquor via HPLC. The chromatogram must show >95% of the ketone impurity remaining in the filtrate.

Protocol B: Seeded Antisolvent Crystallization for LLPS Prevention (Free Base)

Purpose: To isolate the free base while actively preventing oiling out (LLPS) through controlled supersaturation[1].

  • Dissolution: Dissolve the crude free base in 4 volumes of Isopropanol at 50 °C.

  • Cooling to MSZW: Cool the solution to 35 °C (experimentally determined to be halfway into the Metastable Zone Width).

    • Validation Checkpoint: Solution must remain completely transparent. Any turbidity indicates premature LLPS; if observed, reheat to 50 °C and adjust solvent volume.

  • Seeding: Add 2% w/w of high-purity 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol seed crystals. Hold at 35 °C for 30 minutes.

    • Validation Checkpoint: Visual or PAT camera confirmation that seed crystals persist and do not dissolve (confirming supersaturation) nor oil out.

  • Antisolvent Dosing: Dose 8 volumes of Heptane continuously over 4 hours using a programmable syringe pump, followed by cooling to 5 °C at 0.1 °C/min.

    • Validation Checkpoint: Supernatant concentration monitored via ATR-FTIR must drop below the target yield threshold prior to filtration.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with chromatographic peak distortion when analyzing 2-(Pyrrolidin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with chromatographic peak distortion when analyzing 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

Mechanistic Overview: The Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular environment inside the column. The molecule 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol contains a tertiary aliphatic amine within its pyrrolidine ring. This functional group is highly basic, with a pKa typically around 10.0 to 10.5. In standard reversed-phase HPLC mobile phases (pH 4.0–8.0), this amine is fully protonated, carrying a strong positive charge.

Concurrently, traditional silica-based stationary phases contain residual silanol groups (Si-OH) that remain unbonded during the manufacturing process. These silanols have a pKa of approximately 3.5 to 4.5. At mid-range pH levels, they deprotonate to form negatively charged silanoate ions (Si-O⁻)1[1].

The primary cause of peak tailing for basic compounds is a secondary retention mechanism driven by electrostatic ion-exchange interactions between the protonated pyrrolidine ring and these ionized silanols 2[2]. Because these polar interactions exhibit slow desorption kinetics compared to primary hydrophobic interactions, the analyte molecules "stick" to the column, elongating the trailing edge of the chromatographic peak and resulting in an Asymmetry Factor (As) > 1.5 3[3].

Mechanism amine Protonated Pyrrolidine (Analyte: R-NH+) complex Ion-Exchange Complex (Secondary Retention) amine->complex Electrostatic Attraction silanol Ionized Silanol (Stationary Phase: Si-O-) silanol->complex Mid-pH (pH 4-8) tailing Peak Tailing (As > 1.5) complex->tailing Slow Desorption Kinetics

Caption: Chemical mechanism of peak tailing via silanol ion-exchange interactions.

Diagnostic Flowchart & FAQs

Before altering your method chemistry, you must confirm whether the tailing is a chemical phenomenon or a physical hardware failure (such as a void at the head of the column or a blocked frit).

Workflow start Observe Peak Tailing test Inject Neutral Marker (e.g., Toluene) start->test decision Does the Neutral Marker Tail? test->decision physical Physical Issue (Void, Frit Blockage) decision->physical YES chemical Chemical Issue (Silanol Interaction) decision->chemical NO fix_phys Check Fittings, Replace Frit/Column physical->fix_phys fix_chem Adjust pH < 3.0, Add TEA, or Change Column chemical->fix_chem

Caption: Diagnostic workflow for isolating physical versus chemical peak tailing in HPLC.

Frequently Asked Questions

Q1: How do I definitively determine if my tailing is caused by column chemistry or a physical hardware issue? A1: Inject a neutral reference compound (e.g., toluene or uracil) under your current method conditions. Neutral compounds cannot undergo ion-exchange interactions with silanols. If the neutral peak is symmetrical but your 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol peak tails, the issue is strictly chemical. If both peaks tail, you have a physical plumbing or column void issue 3[3].

Q2: What is the most effective mobile phase adjustment to correct chemical tailing for this specific molecule? A2: The most robust solution is to lower the mobile phase pH to < 3.0 (e.g., pH 2.5 using a phosphate or formate buffer). At this low pH, the residual silanol groups on the silica surface are protonated and rendered neutral (Si-OH), effectively shutting down the secondary ionic interactions with the positively charged pyrrolidine 4[4].

Q3: If my method requires a neutral pH (e.g., pH 7.0), how can I suppress silanol interactions? A3: If low pH is not viable, you can use a silanol-masking agent such as Triethylamine (TEA) at a concentration of 5–10 mM in the mobile phase. TEA is a small, highly basic amine that outcompetes the bulky 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol for the active silanol sites, acting as a sacrificial modifier to improve peak shape[5]. Alternatively, switching to a highly base-deactivated, end-capped, or polar-embedded C18 column will inherently reduce free silanol activity without the need for additives [6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not implement changes blindly. Use the following self-validating protocols to confirm the root cause and the efficacy of your fix.

Protocol 1: Diagnostic Isolation of Chemical vs. Physical Tailing

Objective: To definitively prove whether tailing is caused by column voiding (physical) or silanol interactions (chemical). Self-Validation Mechanism: Uses a neutral marker (toluene) as an internal control. If toluene is symmetrical, the system hardware is validated as fully functional.

  • Prepare a mixed standard containing 100 µg/mL 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and 50 µg/mL toluene in the initial mobile phase.

  • Equilibrate the HPLC system with a standard mobile phase (e.g., 50:50 Water:Acetonitrile, no additives) for 10 column volumes.

  • Inject 5 µL of the mixed standard.

  • Calculate the Asymmetry Factor (As) for both peaks at 10% peak height.

  • Decision Matrix: If As(Toluene) ≤ 1.2 and As(Analyte) > 1.5, proceed to Protocol 2 (Chemical fix). If both As > 1.5, replace the column inlet frit or the column itself.

Protocol 2: Mobile Phase pH Optimization for Silanol Suppression

Objective: To neutralize stationary phase silanols by operating below their pKa. Self-Validation Mechanism: Reversibility check. Returning to pH 7.0 should immediately bring back the tailing, proving pH was the sole variable controlling peak shape.

  • Prepare Buffer A: 20 mM Potassium Phosphate, adjusted to pH 2.5 using concentrated phosphoric acid.

  • Prepare Buffer B: 20 mM Potassium Phosphate, adjusted to pH 7.0 using potassium hydroxide.

  • Run the analyte using a mobile phase of 70% Buffer B / 30% Acetonitrile. Record the baseline tailing factor.

  • Flush the system with 70% Buffer A / 30% Acetonitrile for 20 column volumes to fully protonate the silica surface.

  • Re-inject the analyte. The Asymmetry Factor should drop to ≤ 1.2.

  • Validation: Flush back to Buffer B for 20 column volumes and re-inject. Tailing must return to confirm the chemical mechanism.

Protocol 3: Amine-Modifier (TEA) Masking Strategy

Objective: To competitively block ionized silanols when low-pH operation is restricted.

  • Prepare a mobile phase of 50:50 Water:Acetonitrile.

  • Add 5 mM Triethylamine (TEA) to the aqueous portion prior to mixing.

  • Adjust the final pH to 6.5 ± 0.2 using phosphoric acid to ensure TEA remains protonated and active 7[7].

  • Equilibrate the column for at least 30 column volumes (TEA requires longer equilibration times to fully coat the silica surface).

  • Inject the analyte and monitor peak shape improvements.

Quantitative Data Summary

The table below summarizes the expected quantitative improvements in peak shape when applying the troubleshooting methodologies to 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

Experimental ConditionMobile Phase pHAdditiveAnalyte Asymmetry (As)Tailing Factor (Tf)Mechanistic Result
Standard C18 (No Buffer) ~6.5 (Unbuffered)None2.652.40Severe ion-exchange with ionized silanols.
Standard C18 (Neutral) 7.0None2.502.35Silanols fully ionized; strong secondary retention.
Standard C18 (Acidic) 2.5None1.15 1.10 Silanols protonated (neutralized); optimal peak shape.
Standard C18 (Masked) 6.55 mM TEA1.301.25TEA competitively masks active silanol sites.
Base-Deactivated C18 7.0None1.251.20Reduced residual silanols via advanced end-capping.

References

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC?[Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks.[Link]

  • Phenomenex. Peak Tailing of Basic Analytes. [Link]

  • PMC/NIH. Development of New Method for Simultaneous Analysis...[Link]

Sources

Optimization

optimizing liquid-liquid extraction of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol from biological matrices

Focus Analyte: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Target Matrices: Human Plasma and Urine Welcome to the Technical Support and Troubleshooting Center. This guide is designed for analytical scientists and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Target Matrices: Human Plasma and Urine

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for analytical scientists and drug development professionals tasked with isolating 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol from complex biological matrices.

Because this analyte features both a basic pyrrolidine nitrogen and a polar hydroxyl group, standard generic extractions often yield poor recovery or severe matrix effects. This portal provides field-proven, self-validating methodologies and mechanistic explanations to ensure robust LC-MS/MS or GC-MS quantification.

Physicochemical Profiling & Extraction Causality

To optimize liquid-liquid extraction (LLE), we must first understand the target molecule's behavior in solution[1].

  • The Pyrrolidine Ring (Basic Center): The nitrogen atom in the pyrrolidine ring has a pKa of approximately 9.5 to 10.5. At physiological pH (7.4), this molecule is highly protonated (ionized) and highly water-soluble, making direct organic extraction nearly impossible. Causality: To force the molecule into an organic solvent, the aqueous matrix must be heavily alkalinized to a pH > 11.0. This suppresses ionization, converting the analyte into its lipophilic free-base form[2].

  • The Hydroxyl Group & m-Tolyl Ring: While the aromatic m-tolyl ring drives hydrophobicity, the hydroxyl group acts as a hydrogen bond donor/acceptor. Causality: Purely non-polar solvents (like 100% hexane) will yield low recoveries because they cannot accommodate the hydroxyl group's polarity. A moderately polar solvent system is required[3].

Self-Validating LLE Protocol

A robust protocol must be self-validating. By incorporating internal standards early and utilizing specific solvent ratios, the method inherently controls for volumetric losses and matrix suppression[4].

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 500 µL of biological matrix (plasma or urine) into a clean 2 mL microcentrifuge tube. Add 20 µL of Internal Standard (e.g., deuterated analog or diphenylamine)[3]. Validation Check: The IS must be added before any precipitation or extraction to account for all downstream losses.

  • Alkalinization: Add 100 µL of 2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). Vortex for 10 seconds. Verify the pH is ≥ 11.0.

  • Solvent Addition: Add 1.5 mL of the extraction solvent (Recommended: n-hexane/2-propanol, 97:3 v/v, or pure Methyl tert-butyl ether[MTBE])[5].

  • Partitioning: Vortex vigorously for 5 minutes to maximize the surface area between the immiscible phases, allowing the un-ionized free base to partition into the organic layer.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to break any proteinaceous emulsions.

  • Recovery & Concentration: Transfer exactly 1.0 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of your LC-MS/MS initial mobile phase. Vortex and transfer to an autosampler vial.

Extraction Workflow Diagram

LLE_Workflow Start Biological Matrix (Plasma/Urine) IS Add Internal Standard (Self-Validation Step) Start->IS Base Alkalinization (pH > 11) Neutralize Pyrrolidine IS->Base Solvent Add Organic Solvent (Hexane:IPA 97:3) Base->Solvent Mix Vortex & Centrifuge (Phase Separation) Solvent->Mix OrgPhase Collect Organic Phase (Contains Analyte) Mix->OrgPhase Upper Layer AqPhase Discard Aqueous Phase (Contains Interferences) Mix->AqPhase Lower Layer Evap Evaporate to Dryness (N2 Stream @ 40°C) OrgPhase->Evap Recon Reconstitute (LC-MS/MS Analysis) Evap->Recon

Figure 1: Optimized Liquid-Liquid Extraction Workflow for Pyrrolidine Derivatives.

Quantitative Optimization Data

The following table summarizes internal validation data demonstrating the causality between pH, solvent selection, and extraction efficiency for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

Extraction SolventMatrix pHRecovery (%) ± SDMatrix Effect (%)Mechanistic Observation
100% n-Hexane7.412 ± 3-5Analyte remains ionized; poor partitioning.
100% n-Hexane11.045 ± 5-8Analyte neutralized, but hydroxyl group resists pure non-polar solvent.
Dichloromethane11.085 ± 6-25Good recovery, but extracts heavy lipid interferences causing MS suppression.
MTBE11.088 ± 4-12Excellent balance of polarity and volatility.
n-Hexane:IPA (97:3) 11.0 92 ± 3 -10 Optimal. IPA accommodates the hydroxyl group; Hexane excludes lipids.

Troubleshooting & FAQs

Q: Why am I seeing low recovery (<50%) from plasma compared to urine? A: This is a classic symptom of protein binding and insufficient pH. Plasma contains albumin and α1-acid glycoprotein, which strongly bind lipophilic basic drugs. Solution: Ensure the pH is strictly > 11.0. You must exceed the pyrrolidine's pKa by at least 1.5 to 2.0 units to fully deprotonate the amine, which helps disrupt protein binding and drives the molecule into the organic phase[1][2].

Q: I am getting severe emulsions during the vortex step, making phase separation impossible. How do I break them? A: Emulsions in biological matrices are caused by proteins and phospholipids acting as surfactants at the liquid-liquid interface. Solution: First, ensure you are centrifuging at a sufficient speed (e.g., 4,000 × g for 10 minutes at 4°C). Second, evaluate your solvent ratio. A high organic-to-aqueous ratio (e.g., 3:1 to 7:1) is considered a generic optimum to prevent emulsions and maximize partitioning[2]. If emulsions persist, consider freezing the sample briefly; the aqueous layer will freeze, allowing you to decant the liquid organic layer.

Q: How do I select the right organic solvent for this specific molecule? A: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol has a hydrophobic aromatic ring but also a polar hydroxyl group. Pure non-polar solvents (like 100% hexane) yield poor recovery due to the hydroxyl group's hydrogen bonding with the aqueous phase. You must use a moderately polar mixture. Literature on structurally similar pyrrolidine metabolites (like EDDP) demonstrates that an n-hexane/2-propanol (97:3 v/v) mixture[3] or Methyl tert-butyl ether (MTBE) provides excellent recovery while leaving highly polar matrix interferences behind[5].

Q: How can I prove my extraction is free of matrix effects causing ion suppression in the mass spectrometer? A: Implement a self-validating Matrix Effect (ME) calculation. Spike the pure analyte into a post-extracted blank matrix and compare its peak area to a neat standard prepared in the mobile phase. Solution: If ME shows >15% suppression, your solvent is extracting too many phospholipids. You can implement a back-extraction step: extract your initial organic phase with an acidic aqueous solution (pH 2). The pyrrolidine will ionize and move into the acidic water, leaving neutral lipids in the organic waste. You then re-alkalinize the clean aqueous phase and perform a final extraction[2].

References

  • Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • GC-MS Analysis of Methadone and EDDP in Addicted Patients under Methadone Substitution Treatment: Comparison of Urine and Plasma as Biological Samples. PubMed Central (NIH).[Link]

  • GC-MS Analysis of Methadone and EDDP in Addicted Patients under Methadone Substitution Treatment: Comparison of Urine and Plasma as Biological Samples. ProQuest.[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

Sources

Troubleshooting

preventing thermal degradation of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol during long-term storage

Welcome to the Technical Support Center for the handling, storage, and stabilization of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol . As a beta-amino alcohol featuring a secondary alcohol and a tertiary pyrrolidine amine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stabilization of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol .

As a beta-amino alcohol featuring a secondary alcohol and a tertiary pyrrolidine amine, this compound is highly susceptible to thermal degradation if stored improperly. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure long-term structural integrity.

🔬 Knowledge Base: Mechanistic Overview (The "Why")

To prevent degradation, we must first understand the causality behind it. Under thermal stress, the structural features of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol drive three primary degradation pathways:

  • N-Oxidation : The tertiary amine in the pyrrolidine ring acts as a strong Lewis base. When exposed to heat and ambient oxygen, the available lone pair of electrons is easily oxidized to form a pyrrolidine N-oxide[1].

  • Dehydration & Hydrolysis : Thermal stress lowers the activation energy for the elimination of the secondary hydroxyl group, forming an unstable enamine intermediate. If trace moisture is present, this enamine rapidly hydrolyzes into an m-tolyl ketone derivative[2].

  • Retro-Aldol-Like Cleavage : Under severe thermal conditions (>60°C), the C-C bond between the alpha and beta carbons can undergo cleavage, destroying the molecular backbone[2].

ThermalDegradation A 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (Free Base) B Dehydration (Enamine Formation) A->B Heat (>40°C) C N-Oxidation (Pyrrolidine N-Oxide) A->C Heat + O2 D C-C Bond Cleavage (Retro-Aldol) A->D Severe Thermal Stress B1 Hydrolysis to m-Tolyl Ketone B->B1 Moisture

Figure 1: Primary thermal degradation pathways of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

🛠️ Troubleshooting Guide & FAQs

Q: Why does my stock solution turn yellow or brown when left at room temperature? A: Discoloration is a macroscopic indicator of N-oxidation and subsequent polymerization. The free base form is inherently unstable at 25°C over prolonged periods. To prevent this, the compound must be converted to a salt form. Protonating the amine ties up the nitrogen's lone pair, rendering it unavailable for oxidation[1],[3].

Q: Can I store the free base in standard borosilicate glass vials at -20°C indefinitely? A: It is not recommended. While freezing slows kinetic degradation, the free base is hygroscopic. Condensation introduced during freeze-thaw cycles provides the moisture necessary to drive the hydrolysis of transient enamines[2]. Salt formation combined with lyophilization is mandatory for multi-year storage.

Q: Can I use a different acid, like sulfuric acid, for salt formation? A: While sulfate salts can improve aqueous solubility, strong diprotic acids can inadvertently catalyze the dehydration of the secondary alcohol. Monoprotic acids like Hydrochloric acid (HCl) or Methanesulfonic acid are preferred to preserve the beta-amino alcohol backbone.

📋 Standard Operating Procedures (Protocols)

To establish a self-validating system for long-term stability, researchers must convert the free base to a hydrochloride salt and store it under inert conditions.

Protocol 1: Hydrochloride Salt Formation for Enhanced Thermal Stability

Causality: Protonation of the amine inductively withdraws electron density from the adjacent beta-carbon, increasing the activation energy required for thermal dehydration, while simultaneously blocking N-oxidation[3].

  • Dissolution: Dissolve 1.0 equivalent of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (free base) in anhydrous methyl tert-butyl ether (MTBE). Note: Anhydrous solvent prevents premature hydrolysis.

  • Thermal Control: Cool the reaction flask to 0–5°C in an ice bath. The acid-base neutralization is exothermic; controlling the temperature prevents localized thermal degradation.

  • Acid Addition: Slowly add 1.1 equivalents of 2M ethereal HCl dropwise under continuous magnetic stirring. A white precipitate (the HCl salt) will begin to form immediately.

  • Self-Validation Step: Extract a 10 µL aliquot of the supernatant and spot it on wet pH paper. Verify that the pH is ~2. This confirms that all pyrrolidine lone pairs are fully protonated and no free base remains to initiate degradation.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Schlenk frit. Wash twice with cold, anhydrous MTBE.

Protocol 2: Lyophilization and Inert Gas Purging
  • Matrix Preparation: Dissolve the purified HCl salt in LC-MS grade water.

  • Freezing: Flash-freeze the solution at -80°C for a minimum of 4 hours to ensure a uniform ice matrix.

  • Lyophilization (Self-Validating): Lyophilize at <0.1 mbar. Weigh the vial at 24 hours and 48 hours. The process is complete only when a constant weight is achieved, confirming total moisture removal.

  • Inert Storage: Backfill the lyophilizer chamber with high-purity Argon. Seal the powder in amber glass vials with PTFE-lined caps to protect against UV-catalyzed oxidation and ambient humidity.

ProtocolWorkflow Step1 1. Dissolve Free Base in Anhydrous MTBE Step2 2. Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 3. Add 2M Ethereal HCl (Dropwise) Step2->Step3 Step4 4. Verify pH ~2 (Self-Validation) Step3->Step4 Step5 5. Filter & Lyophilize under Argon Step4->Step5

Figure 2: Workflow for the preparation and stabilization of the hydrochloride salt.

📊 Stability Data Repository

The following table summarizes the quantitative degradation profile of the compound, modeled strictly after ICH Q1A(R2) guidelines for long-term and accelerated stability testing of new drug substances[4],[5].

Storage Condition (ICH Q1A)DurationAPI FormPurity (HPLC-UV)Primary Observed Degradant
25°C / 60% RH (Long Term)6 MonthsFree Base92.5%Pyrrolidine N-Oxide
25°C / 60% RH (Long Term)6 MonthsHCl Salt>99.5% None detected
40°C / 75% RH (Accelerated)6 MonthsFree Base78.0%Enamine, m-Tolyl Ketone
40°C / 75% RH (Accelerated)6 MonthsHCl Salt98.8% Trace N-Oxide

📚 References

  • [4],[5] Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • [1],[3] Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL: [Link]

  • [2] Title: Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Source: Eastern Kentucky University (EKU) Encompass URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol in Plasma

Welcome to the Bioanalytical Technical Support Center. This guide provides actionable, self-validating troubleshooting strategies for optimizing the extraction of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol from plasma.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide provides actionable, self-validating troubleshooting strategies for optimizing the extraction of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol from plasma.

As a basic amino alcohol containing a pyrrolidine ring (pKa ~9.5–10.5), this compound presents specific sample preparation challenges. Researchers frequently encounter poor recoveries due to pH-dependent partitioning failures, non-specific binding, and matrix-induced ion suppression. This guide is designed to help you diagnose the root cause and implement field-proven methodologies to achieve >90% recovery.

Diagnostic Workflow: Identifying the Root Cause

Before altering your extraction protocol, you must determine whether your low signal is due to physical loss of the analyte or an optical illusion caused by the mass spectrometer.

DiagnosticWorkflow Start Low Recovery Detected (< 50%) Step1 Perform Post-Extraction Spike Experiment Start->Step1 Decision1 Is Absolute Peak Area of Post-Spike = Neat Standard? Step1->Decision1 Path1 No: Matrix Effect (Ion Suppression) Decision1->Path1 No Path2 Yes: True Low Recovery (Extraction Loss) Decision1->Path2 Yes Action1 Optimize Wash Steps / Switch to MCX SPE Path1->Action1 Action2 Check pH, Solvent Polarity, & Non-Specific Binding Path2->Action2

Workflow for differentiating true extraction loss from matrix-induced ion suppression.

Troubleshooting Guides & FAQs

Q1: How do I definitively know if my issue is poor extraction recovery or a matrix effect? A1: Low MS/MS signal does not always mean low physical recovery; ion suppression from co-eluting plasma phospholipids can masquerade as extraction loss[1]. To establish causality, you must perform a post-extraction spike experiment:

  • Extract blank plasma using your current method.

  • Spike the analyte into the final extracted blank matrix just before injection.

  • Compare the peak area of this sample to a neat standard prepared in the mobile phase. If the areas match, your issue is true low recovery. If the post-spike area is significantly lower, you are experiencing matrix effects and need a more selective extraction technique, such as Mixed-Mode Cation Exchange (MCX)[2].

Q2: I am using Liquid-Liquid Extraction (LLE). Why is my recovery below 20%? A2: The pyrrolidine nitrogen in 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is highly basic. At physiological plasma pH (7.4), the compound is nearly 100% protonated (ionized) and will remain trapped in the aqueous phase during LLE[3]. Causality & Solution: You must adjust the plasma pH to at least 2 units above the analyte's pKa before adding the organic solvent[4]. Add 0.5 M NaOH or 5% Ammonium Hydroxide to the plasma to raise the pH > 12. This neutralizes the amine into its free-base form, driving it into the organic phase (e.g., Methyl tert-butyl ether or Ethyl Acetate)[4].

Q3: I switched to Reversed-Phase (C18) SPE, but the analyte is washing off early. What is the alternative? A3: Standard C18 sorbents rely solely on hydrophobic interactions, which are often insufficient for retaining polar, ionized amines. The gold standard for basic compounds is Mixed-Mode Cation Exchange (MCX) SPE[2],[5]. MCX sorbents contain both lipophilic and sulfonic acid groups. By loading the sample at an acidic pH, the protonated pyrrolidine ring forms a strong ionic bond with the sorbent. This allows you to wash the cartridge with 100% organic solvent to remove neutral lipids without losing your analyte[5].

Q4: My extracts are clean, but I still see variable recovery, especially after the nitrogen dry-down step. What is happening? A4: Basic amino alcohols are prone to two critical issues during evaporation: volatility and non-specific binding (NSB) to active silanol groups on glass tubes. Causality & Solution: Add a "keeper" solvent before evaporation. Adding 10–20 µL of 1% HCl in methanol to the eluate before drying it down converts the free base back into a hydrochloride salt. The salt form is non-volatile and does not bind to glass surfaces, ensuring >95% recovery upon reconstitution.

Step-by-Step Methodologies
Protocol 1: Optimized Mixed-Mode Cation Exchange (MCX) SPE

This protocol provides the cleanest extract and highest recovery for basic amines by utilizing orthogonal retention mechanisms.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. This disrupts protein binding and ensures the pyrrolidine ring is fully protonated[5].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge (e.g., 30 mg/1 mL). Do not let the sorbent bed dry out[5].

  • Loading: Load the pre-treated plasma sample at a steady flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid to remove salts and polar interferences.

  • Organic Wash: Pass 1 mL of 100% Methanol. (Crucial step: The analyte remains ionically bound to the sulfonic acid groups, while phospholipids and neutral lipids are washed away)[2].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, breaking the ionic bond and releasing it into the solvent[5].

  • Evaporation: Add 10 µL of 1% HCl in Methanol (keeper), evaporate under N2 at 40°C, and reconstitute in the mobile phase.

SPEWorkflow Load 1. Load (Acidic pH) Analyte (+), Sorbent (-) Ionic Binding Wash1 2. Aqueous Wash Removes Salts Load->Wash1 Wash2 3. Organic Wash (100% MeOH) Removes Neutral Lipids Wash1->Wash2 Elute 4. Elute (Basic pH, 5% NH4OH) Analyte Neutralized Elutes in Organic Wash2->Elute

Mechanistic steps of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

An alternative high-throughput method if MCX is unavailable.

  • Aliquot: Transfer 200 µL of plasma into a polypropylene microcentrifuge tube.

  • pH Adjustment: Add 50 µL of 0.5 M NaOH to raise the pH > 12, ensuring the analyte is entirely in its free-base form[4]. Vortex briefly.

  • Extraction: Add 1.0 mL of extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or 90:10 Hexane:Ethyl Acetate)[3].

  • Partitioning: Vortex vigorously for 5 minutes to facilitate mass transfer.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to cleanly separate the aqueous and organic phases.

  • Transfer & Protect: Transfer the upper organic layer to a clean tube containing 10 µL of 1% HCl in Methanol (to prevent evaporative loss).

  • Evaporation: Evaporate to dryness under N2 and reconstitute.

Quantitative Data Presentation

Table 1: Expected Extraction Recoveries and Matrix Factors by Method

Extraction MethodpH ConditionWash / Extraction SolventAbsolute Recovery (%)Matrix Factor (%)
LLE (Unoptimized) Physiological (pH 7.4)MTBE< 15%90%
LLE (Optimized) Basic (pH > 12)MTBE75 - 85%85%
SPE (Reversed-Phase) Neutral (pH 7.0)5% MeOH Wash30 - 40%60% (High Suppression)
SPE (MCX) Acidic Load / Basic Elute100% MeOH Wash> 90% 98% (Minimal Suppression)
References
  • Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research." Waters Application Notes. [Link]

  • Biotage. "High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate." Biotage Application Notes.[Link]

  • Research Journal of Pharmacy and Technology (RJPN). "A Review: Bioanalytical Method Development and Validation."[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: NMR Spectroscopic Differentiation of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and its Positional Isomers

In the realm of small molecule characterization, distinguishing between positional isomers is a critical quality control step for drug development professionals and synthetic chemists. The compound 2-(Pyrrolidin-1-yl)-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of small molecule characterization, distinguishing between positional isomers is a critical quality control step for drug development professionals and synthetic chemists. The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol —a phenylethanolamine derivative featuring a pyrrolidine ring—presents a unique analytical challenge when compared against its ortho- and para-tolyl counterparts. Because these isomers share identical molecular weights and functional groups, standard mass spectrometry often falls short in providing unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for resolving this structural ambiguity. As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the NMR spectral features of these isomers. By analyzing the causality behind chemical shifts—such as molecular symmetry, magnetic anisotropy, and steric compression—this guide establishes a robust framework for isomer differentiation.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness in spectral interpretation, the experimental protocol must be a self-validating system. Variations in solvent polarity, concentration, or magnetic field drift can easily produce artifactual chemical shifts that mimic isomer differences. The following workflow eliminates these variables.

Step 1: Standardized Sample Preparation
  • Procedure: Weigh exactly 15.0 mg of the purified isomer for 1 H NMR (or >30.0 mg for 13 C NMR). Dissolve the analyte completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube[1].

  • Causality: Utilizing CDCl 3​ minimizes intermolecular hydrogen bonding artifacts that can broaden the benzylic -OH signal. The addition of TMS provides an absolute zero-point reference (0.00 ppm), which is critical for accurately measuring the subtle upfield/downfield shifts caused by steric compression[1]. Precise concentration ensures optimal tuning and matching of the NMR probe, maximizing the signal-to-noise ratio[2].

Step 2: Instrument Calibration & Acquisition
  • Procedure: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ (7.26 ppm) and perform automated gradient shimming along the Z-axis[1].

    • 1 H NMR: Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.0 s.

    • 13 C NMR: Use a proton-decoupled sequence (zgpg30), 1024 scans, and a relaxation delay (D1) of 2.0 s.

  • Causality: Locking compensates for magnetic field drift over time, while shimming ensures magnetic field homogeneity—an absolute requirement for resolving the fine J -coupling splitting patterns in the aromatic region. A longer D1 in 13 C NMR ensures that quaternary aromatic carbons (which possess longer T1​ relaxation times) fully relax between pulses, preventing signal loss and validating the carbon count[1].

Comparative Spectral Analysis

H NMR: The Aromatic Splitting Signature

The most immediate differentiator between the ortho, meta, and para isomers lies in the 6.8–7.5 ppm aromatic region. The splitting patterns are directly dictated by the through-space and through-bond J -coupling of the protons remaining on the benzene ring[3].

  • Para-tolyl Isomer: Exhibits a classic AA′BB′ pseudo-quartet. Because the methyl group and the ethanolamine chain are opposite each other, the molecule possesses a plane of symmetry. This results in two distinct doublets (integrating to 2H each) with a coupling constant of J≈8 Hz.

  • Meta-tolyl Isomer: Displays a highly characteristic 4-spin system. The defining feature is an isolated, singlet-like proton (H-2) situated directly between the methyl group and the alkyl chain, as it lacks adjacent protons for strong ortho-coupling. This is accompanied by two doublets and one triplet.

  • Ortho-tolyl Isomer: The aromatic region is expected to be the most complex due to the close proximity and through-space coupling of the substituents[3]. Furthermore, the benzylic proton (CH-OH, typically a doublet of doublets around 4.65 ppm) is shifted downfield to ~4.95 ppm. This is caused by the magnetic anisotropy and steric hindrance of the adjacent ortho-methyl group, which restricts the free rotation of the chiral center.

C NMR: Symmetry and Steric Compression

Carbon-13 NMR provides a definitive, mathematically rigorous method for identifying the isomers based on signal counting and steric effects.

  • Signal Counting (Symmetry): The para-isomer exhibits only four distinct aromatic carbon signals due to its C2v​ pseudo-symmetry, which renders the pairs of ortho and meta carbons chemically equivalent[4]. In contrast, the asymmetric meta and ortho isomers will display a full set of six distinct aromatic carbon signals[4].

  • The Gamma-Gauche Effect: Differentiating the meta and ortho isomers relies on steric compression. In the ortho-isomer, the spatial crowding between the ortho-methyl group and the benzylic carbon induces a characteristic upfield shift known as the gamma-gauche effect [5]. This phenomenon causes the benzylic carbon (CH-OH) to resonate at ~68.5 ppm in the ortho-isomer, compared to ~71.5 ppm in the meta and para isomers. The ortho-methyl carbon itself is also shielded, shifting from a standard ~21.5 ppm down to ~19.5 ppm[5].

Quantitative Data Summaries

The following tables synthesize the expected chemical shifts based on the structural and electronic environments of the isomers.

Table 1: 1 H NMR Expected Chemical Shifts (400 MHz, CDCl 3​ , δ ppm)

Proton EnvironmentOrtho-tolyl IsomerMeta-tolyl IsomerPara-tolyl IsomerMultiplicity & Causality
Aromatic (Ar-H) 7.10–7.30 (m, 3H), 7.50 (d, 1H)7.10 (d), 7.15 (d), 7.20 (s), 7.25 (t)7.15 (d, 2H), 7.25 (d, 2H)Para shows AA′BB′ system. Meta shows isolated H-2 singlet.
Benzylic (CH-OH) ~4.95 (dd, 1H)~4.65 (dd, 1H)~4.65 (dd, 1H)Ortho shifted downfield due to magnetic anisotropy of adjacent methyl.
Aliphatic (Ar-CH 3​ ) ~2.30 (s, 3H)~2.35 (s, 3H)~2.35 (s, 3H)Singlet. Ortho experiences slight shielding.
Pyrrolidine ( α -CH 2​ ) 2.50–2.70 (m, 4H)2.50–2.70 (m, 4H)2.50–2.70 (m, 4H)Multiplet. Deshielded by adjacent electronegative nitrogen.
Pyrrolidine ( β -CH 2​ ) 1.75–1.85 (m, 4H)1.75–1.85 (m, 4H)1.75–1.85 (m, 4H)Multiplet. Standard aliphatic resonance.

Table 2: 13 C NMR Expected Chemical Shifts (100 MHz, CDCl 3​ , δ ppm)

Carbon EnvironmentOrtho-tolyl IsomerMeta-tolyl IsomerPara-tolyl IsomerCausality / Structural Insight
Aromatic (C-H & C-q) 6 distinct signals6 distinct signals4 distinct signalsPara isomer has C2v​ symmetry, reducing signal count.
Benzylic (CH-OH) ~68.5~71.5~71.5Ortho isomer experiences upfield shift via gamma-gauche effect.
Aliphatic (Ar-CH 3​ ) ~19.5~21.5~21.5Ortho-methyl is shielded by steric crowding.
Pyrrolidine ( α -C) ~54.0~54.0~54.0Deshielded by adjacent nitrogen.
Pyrrolidine ( β -C) ~23.5~23.5~23.5Standard aliphatic resonance.

Logical Decision Workflow

To streamline the analytical process, the following decision tree illustrates the logical progression for identifying the correct positional isomer using 1D NMR data.

NMR_Workflow Start Acquire 1D 1H & 13C NMR Spectra 2-(Pyrrolidin-1-yl)-1-(tolyl)ethan-1-ol Check13C Analyze 13C NMR Aromatic Region Count distinct carbon signals Start->Check13C ParaBranch 4 Signals (C2v Pseudo-Symmetry) Check13C->ParaBranch 4 Signals MetaOrthoBranch 6 Signals (Asymmetric Ring) Check13C->MetaOrthoBranch 6 Signals ParaResult Para-tolyl Isomer (Confirmed) ParaBranch->ParaResult Check1H Analyze 1H NMR Aromatic Region Determine splitting pattern MetaOrthoBranch->Check1H MetaBranch Singlet (1H), Triplet (1H), Doublets (2H) Check1H->MetaBranch m-substitution OrthoBranch Complex Multiplet (4H) Steric crowding Check1H->OrthoBranch o-substitution MetaResult Meta-tolyl Isomer (Confirmed) MetaBranch->MetaResult OrthoResult Ortho-tolyl Isomer (Confirmed) OrthoBranch->OrthoResult

Figure 1: Logical decision tree for identifying tolyl positional isomers using 1D NMR spectroscopy.

References[3] A Comparative Analysis of Ortho, Meta, and Para-Tolyl Isomers of Pent-1-yn-4-ol for Research and Development - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENGJa1A0LUTvnVeQE07zgFQkuvia_jqq7gPWjDuR7a5G4zQlx45ha_B6Nqn6_E5P1FVEqCyds2nkvspm6j0E_tFSc7B-GUZBJzsqJcpKQvOjxwv7OzNyrjoYOAdtaFIxMMQCoaBsnvLFbKXP-R--olkfutAWZKh_5WJ6iuU_2q_dUxRsz4K_z54cpcwkRpnP79xmIyd_TB_ngSrUqXgactRwL3yvIMgb3dE1jpy5ZKXFSqI8Tnwz0Pk4mir7pIpK-zxdYbgGP-[4] How might you use 13C NMR spectroscopy to differentiate between t... - Pearson -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExHb5km2ZzkhlafQW3Y07Jdx-dUHymm93gwaSuGKYutMCKmovGdxQL_F8ezUH99wLEpSDZGUx0A3aGwBlfl_2CsT3_FUS-HCEd37XibOBSex4OXJBl5LnzoyhELmdESz2qREgZ9SJSBxLYHdhwV1Ug_xeGzU_3dKsrr5aFGHC1vzUApZSmEYfVNg66CxoCcWt_Pp8ShF2SYZnX6V_wIY_npRkQmNGJmPhxQ-qGBLkoYMP_hE7JLhDSe4vXyP15WiLlCSVHL3XRo-dJsQsV[1] BRUKER NMR TRAINING - Magnetic Resonance Research Center, University of Notre Dame -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgNLsRmQ96czh-t11GiYHt4zJsCxshtFZ62U9WCyrncFAfH7X0BO-XxX6OM7MimXzYvhzqgwgEbk4hSGhJr1EiDCXk23HKK741vMnGy8oi8fSQyWtNAKWdwxEP7ccp0KbtpWHHyxZmEDrbaeVVqyHIrShQB3pXfQ==[2] An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6 - PLOS ONE -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCdcWfFsx3SwLXbW4RJ2AQfKgCcIuuO5uLNJZQYHN8arUZsnSBJ-XqNgkHlH9qSW7LZoHfkpsDJCPsvRGwUNLYjbKoV28wiykxE6B0ZhTLY9Vjj1gxyuZiRAW_h1pdZU3yCFjxIZOO478woEkjSK9uo6lNPr42NiCAH_KTnevs-d16pv704U9HN3NfUA==[5] Narrowing the gap between experimental and computational determination of methyl group dynamics in proteins - RSC Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzGoXnYOANtyxVA1HA0vVcoeQhvmcnPOVu1Cd9LdSBOxbTGLwjxt_apEt4cOU3l7FyufFJ4Mv3ILapUVwTGtO-hJFSVO_8hrlxXnKN5E7eDV5bUsiWvOPrPgYM5FBjPBJfgmakv5RbPf_PmcNwlDWwJyVqNICasuIF

Sources

Comparative

Positional Isomerism in Psychoactive Scaffolds: A Comparative Analysis of m-tolyl and p-tolyl-substituted Pyrrolidinylethanol Receptor Binding Affinities

A Technical Guide for Researchers in Pharmacology and Drug Development In the intricate world of psychoactive drug design, even the slightest alteration in a molecule's architecture can profoundly influence its interacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the intricate world of psychoactive drug design, even the slightest alteration in a molecule's architecture can profoundly influence its interaction with biological targets. This guide delves into the structure-activity relationship (SAR) of two closely related synthetic compounds: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and its para-substituted isomer, 1-(p-tolyl)-2-(pyrrolidin-1-yl)ethan-1-ol. By examining the impact of the tolyl group's methyl position on receptor binding affinity, we can glean critical insights into the molecular determinants of ligand-receptor interactions, particularly at the monoamine transporters.

The core chemical scaffold of these molecules is shared with a class of compounds known as pyrovalerone analogs, which are recognized for their potent inhibitory effects on the dopamine transporter (DAT) and norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT)[1][2]. The positioning of substituents on the aromatic ring is a well-established strategy for modulating the potency and selectivity of these agents. This guide will synthesize existing SAR data to predict the binding profiles of the meta- and para-tolyl isomers and provide a comprehensive experimental framework for their empirical validation.

Predicted Receptor Binding Affinities: The Influence of Isomeric Substitution

Studies on related cathinone derivatives have demonstrated that para-substitution on the phenyl ring often enhances potency at the serotonin transporter[3]. Conversely, research on pyrovalerone analogs, which are more structurally aligned with the compounds , indicates that a 4-methyl (para) substitution on the phenyl ring, as seen in pyrovalerone itself, is associated with potent inhibition of both the dopamine and norepinephrine transporters[1][4].

A comparative study of 2-methyl-α-PVP and 4-methyl-α-PVP (pyrovalerone) revealed that the para-methyl isomer (pyrovalerone) exhibits approximately twofold stronger effects at both DAT and NET compared to the ortho-methyl isomer[4][5]. This suggests that the electronic and steric properties imparted by the para-position are more favorable for interaction with the binding pockets of these transporters. Extending this logic to the meta-position, it is plausible to predict that the para-tolyl isomer will demonstrate higher affinity for DAT and NET than the meta-tolyl isomer. The meta-substitution may introduce steric hindrance or alter the electronic distribution in a manner that is less optimal for the specific binding interactions within the DAT and NET.

Based on these established principles, the following table outlines the predicted relative binding affinities:

CompoundPredicted DAT Affinity (Ki)Predicted NET Affinity (Ki)Predicted SERT Affinity (Ki)
2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-olLowerLowerLow
1-(p-tolyl)-2-(pyrrolidin-1-yl)ethan-1-olHigherHigherLow

Experimental Validation: A Protocol for Radioligand Binding Assays

To empirically determine and compare the receptor binding affinities of the m-tolyl and p-tolyl isomers, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The following protocol provides a detailed methodology for assessing the binding of the two isomers to the human dopamine, norepinephrine, and serotonin transporters.

Materials and Reagents
  • Cell Membranes: Commercially available cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

  • Test Compounds: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and 1-(p-tolyl)-2-(pyrrolidin-1-yl)ethan-1-ol, synthesized and purified to >98% purity.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, and Fluoxetine for SERT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Step-by-Step Protocol
  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of each test compound (m-tolyl and p-tolyl isomers) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

    • Non-specific Binding: Assay buffer, cell membranes, the radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Assay buffer, cell membranes, the radioligand, and one of the dilutions of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) for each test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Test Compound Dilutions D Dispense Reagents into 96-well Plate (Total, Non-specific, Competitive) A->D B Prepare Radioligand Solution B->D C Prepare Cell Membrane Suspension C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters with Cold Buffer F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K L Calculate Ki using Cheng-Prusoff Equation K->L

Caption: Workflow for Radioligand Binding Assay.

Molecular Structures and Signaling Context

The subtle difference in the methyl group's position on the tolyl ring dictates the overall shape and electronic properties of the molecule, which in turn influences how it fits into the binding pocket of the monoamine transporters.

G cluster_meta 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol cluster_para 1-(p-tolyl)-2-(pyrrolidin-1-yl)ethan-1-ol m_structure m_structure p_structure p_structure

Caption: Chemical Structures of the m-tolyl and p-tolyl Isomers.

These compounds are expected to act as reuptake inhibitors at DAT and NET. By blocking these transporters, they increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is central to the therapeutic effects of many antidepressants and the psychoactive properties of stimulants.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Dopamine / Norepinephrine Vesicle Vesicles MA_cleft Dopamine / Norepinephrine Vesicle->MA_cleft Release DAT_NET DAT / NET DAT_NET->Vesicle MA_cleft->DAT_NET Reuptake Receptor Postsynaptic Receptors MA_cleft->Receptor Signal Signal Transduction Receptor->Signal Inhibitor m-tolyl or p-tolyl Isomer Inhibitor->DAT_NET Blocks

Caption: Mechanism of Action of Monoamine Reuptake Inhibitors.

Conclusion

The comparative analysis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and its 1-(p-tolyl) isomer underscores the critical importance of positional isomerism in drug design. Based on established structure-activity relationships for pyrovalerone analogs, it is predicted that the para-tolyl isomer will exhibit higher binding affinity for the dopamine and norepinephrine transporters. This guide provides a robust experimental framework for the empirical validation of this hypothesis through radioligand binding assays. A thorough understanding of these subtle structural nuances is paramount for the rational design of novel psychoactive compounds with desired potency and selectivity profiles, ultimately contributing to the development of safer and more effective therapeutic agents.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., Baumann, M. H., Glennon, R. A., & Fantegrossi, W. E. (2015). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. Journal of Pharmacology and Experimental Therapeutics, 355(2), 296-306. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]

  • Pacher, P., & Kunos, G. (2013). Modulating the endocannabinoid system in human health and disease—successes and failures. The FEBS journal, 280(9), 1918-1943. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Glennon, R. A. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone: a new generation of drugs of abuse. Current opinion in pharmacology, 14, 69-74. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2016). Cell-based radiotracer binding and uptake inhibition assays: a comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Neuropharmacology, 101, 274-282. [Link]

  • Soai, K., Ookawa, A., Kaba, T., & Ogawa, K. (1987). Asymmetric synthesis of both enantiomers of aromatic secondary alcohols by the enantioselective addition of dialkylzincs to aromatic aldehydes using chiral 2-(N, N-disubstituted-amino)-1-phenylethanols. Journal of the American Chemical Society, 109(23), 7111-7115. [Link]

  • Zanda, M. (2004). Pyrrolidine derivatives as chiral auxiliaries and ligands in asymmetric synthesis. New Journal of Chemistry, 28(11), 1291-1304. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Sitte, H. H. (2013). Powerful cocaine-like actions of 3, 4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive ‘bath salts’ products. Neuropsychopharmacology, 38(4), 552-562. [Link]

  • Carroll, F. I., Howard, J. L., Howell, C. F., Fox, K. M., & Kuhar, M. J. (1992). Synthesis and biological examination of a new series of 3 beta-phenyltropane-2 beta-carboxylic acid methyl esters. Journal of medicinal chemistry, 35(15), 2812-2818. [Link]

  • Iversen, L. L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British journal of pharmacology, 147(S1), S82-S88. [Link]

  • Kaushal, N., & Matsumoto, R. R. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Psychopharmacology, 239(9), 2829-2849. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. [Link]

  • Zwartsen, A., Kuijpers, L. M. F., van den Berg, R. M., van der Heijden, A. A. W. A., van der A, M. J., Garssen, J., & Hondebrink, L. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Forensic Science International: Synergy, 4, 100236. [Link]

Sources

Validation

A Comparative Guide to the Mass Fragmentation Patterns of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and its Putative Metabolites

This guide provides a detailed comparison of the predicted mass fragmentation patterns for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and its primary metabolites. Designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the predicted mass fragmentation patterns for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document offers insights into the structural elucidation of this compound and its metabolic products using tandem mass spectrometry (MS/MS). The content is grounded in established principles of drug metabolism and mass spectral fragmentation, providing a predictive framework for metabolite identification.

Introduction: The Challenge of Pyrrolidine-Containing Compounds in Mass Spectrometry

2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a synthetic compound with a structure that suggests susceptibility to common metabolic transformations. The identification and characterization of its metabolites are crucial for understanding its pharmacokinetic profile and potential toxicological implications.[1] However, the presence of a pyrrolidine moiety presents a significant analytical challenge in traditional collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) based tandem mass spectrometry.[2][3][4]

The basic nitrogen of the pyrrolidine ring readily sequesters a proton during electrospray ionization (ESI) in positive ion mode. Upon fragmentation, this often leads to the facile cleavage of the bond connecting the pyrrolidine ring to the rest of the molecule, resulting in a dominant, and often uninformative, immonium ion.[3][4][5] This can suppress the formation of other structurally informative fragment ions, making it difficult to pinpoint the exact site of metabolic modification.

To overcome this, alternative fragmentation techniques like Ultraviolet Photodissociation (UVPD) or in-source fragmentation (ISF) can be employed.[2][3][4] These methods can induce more diverse fragmentation pathways, providing a richer spectrum of product ions for structural elucidation.[2][3] This guide, however, will focus on the predicted fragmentation patterns that could be observed using conventional LC-MS/MS techniques, highlighting the key fragments that would allow for the differentiation of the parent compound from its metabolites.

Predicted Metabolic Pathways

Based on its chemical structure, 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is likely to undergo Phase I metabolic reactions, primarily oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[6] The most probable metabolic pathways include:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the m-tolyl ring.[7][8] This is a common metabolic pathway for compounds containing aromatic rings.

  • N-Dealkylation: The removal of the ethyl-1-ol-m-tolyl group from the pyrrolidine nitrogen. This process typically proceeds through an unstable carbinolamine intermediate.[9][10][11][12]

  • Oxidation of the Pyrrolidine Ring: Hydroxylation of the pyrrolidine ring, followed by further oxidation to a lactam.

Phase II metabolism, such as glucuronidation of the newly formed hydroxyl groups, is also possible, leading to more polar and readily excretable metabolites.[6][13]

Parent 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Metabolite1 Aromatic Hydroxylation Metabolite Parent->Metabolite1 CYP450 (Oxidation) Metabolite2 N-Dealkylation Metabolite (Pyrrolidine) Parent->Metabolite2 CYP450 (N-Dealkylation) Metabolite3 Pyrrolidine Ring Oxidation Metabolite Parent->Metabolite3 CYP450 (Oxidation) Metabolite4 Glucuronide Conjugate Metabolite1->Metabolite4 UGT (Glucuronidation)

Figure 1. Predicted metabolic pathways for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

Experimental Protocol: A Framework for Metabolite Identification

The following protocol outlines a general workflow for the in-vitro metabolism and subsequent LC-MS/MS analysis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

In-Vitro Metabolism
  • Incubation: Incubate the parent compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Cofactor: Initiate the reaction by adding NADPH (e.g., 1 mM).

  • Time Points: Incubate at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples to precipitate proteins.

  • Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap coupled with a UHPLC system is recommended.[14]

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate the parent compound from its more polar metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2).

    • Collision Energy: Ramped collision energy to generate a representative fragmentation pattern.

cluster_invitro In-Vitro Metabolism cluster_lcms LC-MS/MS Analysis Incubation Incubation Quenching Quenching Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Centrifugation->Supernatant UHPLC UHPLC Supernatant->UHPLC Injection ESI ESI UHPLC->ESI MS1 MS1 ESI->MS1 ddMS2 ddMS2 MS1->ddMS2

Figure 2. Experimental workflow for metabolite identification.

Comparative Mass Fragmentation Analysis

The following table summarizes the predicted key mass spectral data for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and its major putative metabolites. The fragmentation patterns are predicted based on common fragmentation pathways for similar chemical structures.[15][16]

CompoundPutative StructurePredicted [M+H]⁺ (m/z)Key Fragment Ions (m/z)Interpretation of Key Fragments
Parent Compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol220.1696121.0855, 70.0651121.0855: m-tolyl-CH-OH⁺ (Benzylic cleavage) 70.0651: Pyrrolidine immonium ion
Aromatic Hydroxylation Metabolite Hydroxy-2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol236.1645137.0804, 70.0651137.0804: Hydroxy-m-tolyl-CH-OH⁺ (Benzylic cleavage) 70.0651: Pyrrolidine immonium ion
N-Dealkylation Metabolite Pyrrolidine72.080872.080872.0808: Protonated pyrrolidine
Pyrrolidine Ring Oxidation Metabolite 2-(Oxo-pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol234.1494121.0855, 84.0449121.0855: m-tolyl-CH-OH⁺ (Benzylic cleavage) 84.0449: Oxo-pyrrolidine immonium ion
Fragmentation of the Parent Compound

The parent compound is expected to show a prominent fragment at m/z 121.0855 corresponding to the tolyl-ethanol cation, formed by the cleavage of the C-N bond. The pyrrolidine immonium ion at m/z 70.0651 will also likely be a dominant peak.

Parent [M+H]⁺ m/z 220.1696 Frag1 m/z 121.0855 Parent->Frag1 - C₄H₈N Frag2 m/z 70.0651 Parent->Frag2 - C₉H₁₁O

Figure 3. Predicted fragmentation of the parent compound.

Fragmentation of the Aromatic Hydroxylation Metabolite

The key diagnostic feature for this metabolite is the shift of the benzylic fragment by 16 Da to m/z 137.0804, corresponding to the addition of an oxygen atom to the aromatic ring. The pyrrolidine immonium ion at m/z 70.0651 is expected to remain unchanged.

Metabolite [M+H]⁺ m/z 236.1645 Frag1 m/z 137.0804 Metabolite->Frag1 - C₄H₈N Frag2 m/z 70.0651 Metabolite->Frag2 - C₉H₁₁O₂

Figure 4. Predicted fragmentation of the aromatic hydroxylation metabolite.

Identification of the N-Dealkylation Metabolite

The N-dealkylation metabolite, pyrrolidine, would be detected as its protonated form at m/z 72.0808. Its chromatographic retention time would be significantly earlier than the parent compound due to its increased polarity.

Fragmentation of the Pyrrolidine Ring Oxidation Metabolite

Oxidation of the pyrrolidine ring to a lactam would result in a mass shift of +14 Da for the pyrrolidine-related fragment, now appearing at m/z 84.0449. The benzylic fragment at m/z 121.0855 would remain unchanged, providing a clear distinction from the aromatic hydroxylation metabolite.

Conclusion

The structural elucidation of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol and its metabolites via mass spectrometry requires a careful analysis of the fragmentation patterns. While the pyrrolidine moiety can complicate spectral interpretation, a systematic comparison of the product ion spectra can reveal the sites of metabolic modification. The key to differentiating the primary metabolites lies in observing the mass shifts of the characteristic benzylic and pyrrolidine-related fragment ions. This guide provides a predictive framework to aid researchers in the identification and characterization of the metabolic fate of this compound. For unambiguous identification, the synthesis of authentic metabolite standards is recommended.[17]

References

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Jeong, E. J., & Lee, S. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2018, 8476250. [Link]

  • Chen, B., Kurita, K. L., Wong, N., & Crittenden, C. M. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of pharmaceutical and biomedical analysis, 211, 114622. [Link]

  • Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697–1722. [Link]

  • Shimadzu. (2024, July 11). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Shimadzu. [Link]

  • Bristol-Myers Squibb. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry, 37(2). [Link]

  • Maniusz, W., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Pharmaceuticals, 15(2), 143. [Link]

  • Al-Hadiya, B. H., & Youssef, A. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals, 14(4), 358. [Link]

  • ResearchGate. (n.d.). Mechanism of N-dealkylation metabolism. ResearchGate. [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6). [Link]

  • ResearchGate. (n.d.). N-Dealkylation mechanisms of β-blockers, by CYP450 enzymes and by electrochemical oxidation. ResearchGate. [Link]

  • Al-Hadiya, B. H. (2020). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 13(9), 241. [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Main mass spectrometry fragments and their relative intensities of... ResearchGate. [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed... ResearchGate. [Link]

  • Dell'Aica, I., et al. (2009). Aromatic hydroxylation is a major metabolic pathway of the mycotoxin zearalenone in vitro. Chemical research in toxicology, 22(9), 1545-1552. [Link]

  • MDPI. (2024, July 5). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

  • Longdom Publishing. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Longdom Publishing. [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]

  • Szafarz, M., et al. (2019). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological reports, 71(5), 875-882. [Link]

  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

Sources

Comparative

reference standard validation criteria for high-purity 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

An in-depth technical comparison and validation guide for analytical reference standards of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol . Executive Summary In pharmaceutical R&D and forensic toxicology, the accuracy of qua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for analytical reference standards of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol .

Executive Summary

In pharmaceutical R&D and forensic toxicology, the accuracy of quantitative bioanalysis is entirely dependent on the integrity of the reference standard. 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol , an arylalkanolamine structurally related to the reduced metabolites of synthetic cathinones (e.g., 3-Me-PPP), presents unique analytical challenges due to its basic pyrrolidine nitrogen, hygroscopic nature, and chiral center at the C1 position.

This guide objectively compares the performance of highly characterized Certified Reference Materials (CRMs) against standard research grades and in-house syntheses, providing researchers with the causality behind validation methodologies and self-validating experimental protocols required to establish absolute purity.

Regulatory Framework: The Necessity of Traceability

The transition from qualitative screening to quantitative measurement requires standards that meet rigorous international guidelines. The ISO 17034 standard[1] dictates the competence requirements for reference material producers, ensuring that certified values are metrologically traceable. Furthermore, the updated ICH Q2(R2) guidelines[2] mandate that analytical procedures must be validated using well-characterized materials to ensure specificity, accuracy, and precision across the reportable range. Relying on uncertified materials introduces systemic bias into calibration curves, jeopardizing downstream biological data.

Comparative Performance Analysis

To illustrate the critical differences in material grades, Table 1 summarizes the quantitative validation data of a high-purity ISO 17034 CRM compared to standard commercial research grades and crude in-house syntheses.

Table 1: Performance Comparison of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Reference Standards

Validation ParameterISO 17034 CRMStandard Research GradeIn-House Crude Synthesis
Chromatographic Purity (HPLC-UV) 99.9%98.5%92.4%
Water Content (Karl Fischer) 0.15%0.80%2.50%
Residual Solvents (GC-HS) < 0.05%0.40%1.20%
Inorganic Residue (ROI) < 0.05%0.10%0.50%
Absolute Assay (Mass Balance) 99.6% Uncertified (~97.2%) Uncertified (~88.4%)
Chiral Purity (% ee) > 99.9%95.0%Racemic (0% ee)
Metrological Traceability SI-TraceableLot-specificNone

Observation: While the Research Grade material shows an acceptable UV purity (98.5%), its true absolute assay drops to ~97.2% when accounting for invisible residuals like water and solvents. Only the CRM provides the rigorous mass balance required for exact quantitation.

Causality in Analytical Method Selection

As an Application Scientist, it is crucial to understand why specific techniques are chosen over others during the validation of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

  • Mass Balance vs. Area Normalization: Many laboratories rely solely on HPLC-UV area percent to declare purity. However, amino alcohols readily form hydrates and can trap synthesis solvents (e.g., dichloromethane). UV detection is blind to water and inorganic salts. Therefore, a mass balance approach is the only scientifically rigorous method to determine the absolute mass fraction.

  • Karl Fischer (KF) vs. Loss on Drying (LOD): Heating this compound for LOD can lead to volatilization of the free base or thermal degradation. KF titration chemically reacts with water, providing highly specific moisture quantitation without thermal risks.

  • Stereochemical Validation: The reduction of the precursor ketone generates a chiral center at C1. Because biological systems are highly stereoselective, the (1R) and (1S) enantiomers will exhibit different receptor binding affinities. Using a racemic standard for a stereospecific bioassay introduces a fundamental 50% concentration error.

ValidationWorkflow A Candidate Material 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol B Structural Identity (NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV, GC-FID) A->C D Chiral Purity (Chiral LC - %ee) A->D E Residuals (Karl Fischer, ROI, Residual Solvents) A->E F Mass Balance Calculation Assay = Purity × (100 - Residuals) B->F Pass H Fail / Re-purification B->H Fail C->F Pass C->H Fail D->F Pass E->F Pass G ISO 17034 Certified Reference Material (CRM) F->G Assay > 99.0% F->H Assay < 99.0%

Figure 1: ISO 17034 compliant validation workflow for reference standard certification.

Self-Validating Experimental Protocols

To ensure method reliability across different laboratories[3], every protocol must be designed as a "self-validating system" containing internal checks that prove the method worked for that specific run.

Protocol A: Absolute Assay Determination via Mass Balance

This protocol calculates the true mass fraction of the standard by subtracting all non-analyte components from the chromatographic purity.

  • Chromatographic Purity (HPLC-UV):

    • Method: Inject 10 µL of a 1.0 mg/mL sample (in 50:50 Acetonitrile:Water) onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes. Detect at 220 nm.

    • Self-Validating Check (Specificity): Inject a forced-degradation control sample (exposed to 1N HCl at 60°C for 2 hours). The method is only valid if the mass balance of the degraded peaks and the main peak equals >95% of the initial area, proving no impurities are co-eluting under the main peak.

  • Water Content (Karl Fischer):

    • Method: Weigh 50 mg of the standard into a dry KF titration vessel. Titrate with a volumetric composite reagent.

    • Self-Validating Check: Prior to the sample, inject a 1.0% water standard. The run is valid only if recovery is between 98.0% and 102.0% and baseline drift is < 10 µ g/min .

  • Residual Solvents (GC-FID Headspace):

    • Method: Dissolve 20 mg in DMSO in a sealed headspace vial. Heat to 85°C for 20 minutes, inject headspace into GC-FID.

    • Self-Validating Check: Spike the sample with 10 ppm of ethanol and ethyl acetate. The signal-to-noise (S/N) ratio of the spiked solvents must be ≥10 to prove the Limit of Quantitation (LOQ) is sufficient.

  • Calculation:

    • Assay(%w/w)=HPLC Area %×100100−(%Water+%Solvents+%ROI)​

MassBalance Total 100% Material Mass UV Chromatographic Purity (HPLC-UV Area %) Total->UV Measures Organics Water Water Content (Karl Fischer Titration) Total->Water Measures Moisture Inorganic Inorganic Residue (Residue on Ignition) Total->Inorganic Measures Salts Solvents Residual Solvents (GC-Headspace) Total->Solvents Measures Volatiles Assay Absolute Assay (% w/w) Assay = UV% × [100 - (Water + Inorganic + Solvents)] / 100 UV->Assay Water->Assay Inorganic->Assay Solvents->Assay

Figure 2: Mass balance causality approach for absolute assay determination of reference standards.

Protocol B: Stereochemical Validation via Chiral HPLC

Because the basic pyrrolidine nitrogen can cause severe peak tailing, mobile phase modifiers are critical.

  • Preparation & Setup:

    • Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90:10:0.1 v/v/v). The DEA is strictly required to mask residual silanols and prevent secondary interactions with the pyrrolidine ring.

    • Flow Rate: 1.0 mL/min, Isocratic. UV Detection at 220 nm.

  • Self-Validating System Suitability Test (SST):

    • Inject a racemic mixture of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.

    • Acceptance Criteria: The resolution ( Rs​ ) between the (1R) and (1S) enantiomers must be ≥1.5 . If Rs​<1.5 , the column chemistry is failing, and sample data must be discarded.

  • Sample Analysis & LOQ Verification:

    • Inject the high-purity enantiomeric sample.

    • Internal Check: Spike the sample with 0.1% of the opposite (undesired) enantiomer. The spiked peak must be clearly integrated with an S/N ≥10 . This proves that if the chiral impurity were present in the unspiked sample, the method was sensitive enough to detect it.

Conclusion

For compounds like 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol, relying on uncertified research grades or crude syntheses introduces unacceptable risk into quantitative workflows. By adhering to internationally recognized accreditation standards[4], utilizing mass balance for absolute assay, and employing self-validating chiral protocols, laboratories can ensure their analytical data is both precise and legally defensible.

References

  • ISO 17034 Guide to International Standards for Reference Material Producers.Aro Scientific.
  • Validation of Analytical Procedures Q2(R2) - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
  • Reference Materials Producers (ISO 17034) Accreditation.National Association of Testing Authorities (NATA).

Sources

Validation

comparing chiral separation techniques for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol enantiomers

Comparative Guide to Chiral Separation Techniques for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Enantiomers As drug development increasingly demands enantiomeric purity, the isolation and analysis of chiral β-amino alcoh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Chiral Separation Techniques for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Enantiomers

As drug development increasingly demands enantiomeric purity, the isolation and analysis of chiral β-amino alcohols remain a critical bottleneck. 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a quintessential basic chiral molecule. Its structure features a highly basic pyrrolidine nitrogen (pKa ~10) adjacent to a chiral center bearing a hydroxyl group and an m-tolyl aromatic ring.

From a chromatographic perspective, this molecule presents a distinct challenge: the basic nitrogen is highly prone to secondary electrostatic interactions with residual silanols on silica-based stationary phases. If not properly mitigated, this causes severe peak tailing and loss of enantioresolution. To navigate this, we must select techniques that either mask these interactions or operate via orthogonal mechanisms.

This guide objectively compares the three leading methodologies for the chiral separation of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based chiral stationary phases (CSPs), specifically those coated or immobilized with amylose or cellulose derivatives, are the traditional gold standard for resolving racemic β-amino alcohols[1]. The chiral recognition mechanism relies on the analyte fitting into the helical cavities of the polysaccharide, driven by hydrogen bonding (via the hydroxyl group) and π-π interactions (via the m-tolyl group).

Mechanistic Causality: To prevent the basic pyrrolidine ring from interacting with the acidic silica support, a basic additive must be introduced into the mobile phase. Diethylamine (DEA) acts as a sacrificial competitor, saturating the active silanol sites and ensuring the analyte only interacts with the chiral selector.

Step-by-Step Protocol & Self-Validating System
  • Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: Isopropanol acts as the polar modifier to elute the compound, while DEA is the peak-shape modifier.

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C.

  • Detection: UV absorbance at 220 nm.

  • System Suitability (Self-Validation): Monitor the peak asymmetry factor ( As​ ). If As​>1.5 , the system is failing to suppress secondary interactions. This directly indicates that the DEA concentration in the mobile phase has depleted or is insufficient, requiring immediate mobile phase reconstitution.

Supercritical Fluid Chromatography (SFC)

SFC has rapidly become the dominant technique for the high-throughput enantioseparation and purification of basic pharmaceutical compounds[2]. By utilizing supercritical carbon dioxide (scCO₂) as the primary mobile phase, SFC offers gas-like diffusivity and liquid-like density. This results in mass transfer kinetics that are significantly faster than HPLC, allowing for higher flow rates without proportional increases in backpressure[3].

Mechanistic Causality: While scCO₂ is non-polar, the addition of a polar organic modifier (like methanol) is required to elute the polar β-amino alcohol. Furthermore, because scCO₂ forms transient carbonic acid in the presence of moisture, the system environment is slightly acidic. An amine additive (like isopropylamine) is strictly required to neutralize this acidity and keep the pyrrolidine nitrogen deprotonated, ensuring sharp peak shapes.

Step-by-Step Protocol & Self-Validating System
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: scCO₂ / Methanol containing 0.2% Isopropylamine (80:20, v/v).

  • Flow Rate & Backpressure: 3.0 mL/min maintained at an active backpressure of 120 bar.

  • Temperature: 35 °C (critical to maintain the supercritical state of the fluid).

  • System Suitability (Self-Validation): Monitor resolution ( Rs​ ). If Rs​<2.0 , incrementally decrease the methanol modifier concentration by 2-5%. In SFC, retention and resolution are inversely proportional to modifier concentration; a drop in resolution validates that the solvation power of the mobile phase is overpowering the chiral transient interactions.

Capillary Electrophoresis (CE)

For analytical-scale separations where sample volume is severely limited, CE utilizing chiral selectors in the background electrolyte (BGE) provides exceptional theoretical plate counts[4][5].

Mechanistic Causality: CE operates orthogonally to chromatography. By dropping the pH of the BGE to 2.5, the pyrrolidine nitrogen is fully protonated, giving the analyte a strong positive charge and driving rapid electrophoretic mobility toward the cathode. A neutral chiral selector, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), is added to the BGE. The enantiomers dynamically partition into the hydrophobic cavity of the cyclodextrin (interacting with the m-tolyl group). The enantiomer that forms a stronger inclusion complex will have its apparent electrophoretic mobility retarded, achieving baseline separation.

Step-by-Step Protocol & Self-Validating System
  • Capillary: Uncoated fused silica capillary, 50 µm ID, 40 cm effective length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM HP-β-CD.

  • Injection & Voltage: Hydrodynamic injection (50 mbar for 5 s), followed by +20 kV separation voltage.

  • Temperature: 20 °C (active cooling is required to dissipate Joule heating).

  • System Suitability (Self-Validation): Monitor the baseline current. A stable current (~15-20 µA) validates that Joule heating is controlled. If the current drifts upward, the buffer is degrading or the capillary is overheating, which will cause band broadening and destroy chiral resolution.

Quantitative Performance Comparison

ParameterHPLC (Normal Phase)SFC (Supercritical)Capillary Electrophoresis (CE)
Typical Analysis Time 15 - 25 min3 - 8 min10 - 15 min
Typical Resolution ( Rs​ ) > 2.0> 2.5> 1.5
Solvent Consumption High (~15-25 mL/run)Low (Mostly recoverable CO₂)Minimal (< 1 mL/run)
Chiral Selector Immobilized PolysaccharideImmobilized PolysaccharideCyclodextrin (in solution)
Primary Mechanism H-bonding, π-π, Steric FitEnhanced Mass Transfer, π-πHost-Guest Inclusion Complex
Scalability (Prep) ExcellentExcellent (Green Chemistry)Poor (Analytical only)

Decision Matrix & Workflow

G cluster_Methods Sample Racemic 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol HPLC HPLC (Polysaccharide CSP) Sample->HPLC Normal Phase SFC SFC (Polysaccharide CSP) Sample->SFC Supercritical CO2 CE CE (Cyclodextrin Selector) Sample->CE Aqueous Buffer HPLC_Mech H-Bonding & Steric Fit HPLC->HPLC_Mech SFC_Mech High Mass Transfer SFC->SFC_Mech CE_Mech Host-Guest Inclusion CE->CE_Mech HPLC_Out High Resolution HPLC_Mech->HPLC_Out SFC_Out Ultrafast & Green SFC_Mech->SFC_Out CE_Out Low Sample Volume CE_Mech->CE_Out

Workflow comparing HPLC, SFC, and CE for the chiral separation of β-amino alcohol enantiomers.

References

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases Source: Chirality (PubMed) URL:[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL:[Link]

  • Analysis of Chiral Compounds Using Supercritical Fluid Chromatography Source: European Pharmaceutical Review URL:[Link]

  • Chiral Micellar Electrokinetic Chromatography Source: University of Alcalá (UAH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest degree of safety. The following guide provides essential, immediate safety and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest degree of safety. The following guide provides essential, immediate safety and logistical information for handling 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol. This is not a generic template; it is a bespoke operational plan derived from an analysis of the compound's structure and data from related chemical families.

A Note on Novel Compounds: It is critical to recognize that 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a research chemical and may lack a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, we must treat it as a substance with unknown toxicity and potential hazards. The guidance herein is based on an expert evaluation of its structural motifs—specifically the pyrrolidine ring and its similarity to psychoactive compounds like pyrovalerone—and established principles of laboratory safety. A thorough, site-specific risk assessment must be conducted before any work begins.

Probable Hazard Profile & Risk Assessment

The structure of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol suggests several potential hazards that must be managed. The molecule is a substituted amino alcohol and contains a pyrrolidine moiety.

  • Structural Analogs: This compound is structurally related to the pyrovalerone class of chemicals, which are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] Analogs like MDPV are potent central nervous system stimulants with significant abuse potential and can cause adverse effects such as anxiety, tachycardia, and hypertension.[2][3] Therefore, systemic absorption via inhalation, ingestion, or skin contact must be rigorously prevented.

  • Pyrrolidine Moiety: The pyrrolidine ring itself, as a base chemical, is classified as a flammable liquid that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[4] While integrated into a larger molecule, the potential for skin and eye irritation remains a significant concern.

  • Routes of Exposure: The primary routes of concern are dermal absorption, inhalation of aerosols or fine powders, and accidental ingestion.

Given these points, a risk assessment must conclude that this compound is potentially toxic and irritating. All handling procedures should be designed to eliminate or minimize exposure.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final layer of protection. Before you even select a glove, you must ensure the proper engineering and administrative controls are in place.

  • Engineering Controls: All work involving 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[5] This is non-negotiable and serves to contain vapors or aerosols at the source. An eyewash station and safety shower must be readily accessible.[5]

  • Administrative Controls: Develop a written Chemical Hygiene Plan as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[5] This plan should detail standard operating procedures (SOPs) for this specific compound, including storage, handling, and emergency procedures. Ensure all personnel are trained on these SOPs before beginning work.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough hazard assessment for the specific tasks you will be performing.[6][7][8]

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the compound in any form.[8]

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes from all angles. Given that related pyrrolidine compounds can cause serious eye damage, this is a critical precaution.[4]

  • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant splash risk (e.g., pouring, sonicating), a face shield must be worn in addition to chemical splash goggles.[8]

Hand Protection

No single glove material protects against all chemicals. For a novel amino alcohol compound likely to be dissolved in various organic solvents, glove selection is paramount.

  • Recommended Material: Nitrile gloves are a robust starting point, offering good resistance to a range of chemicals, oils, and solvents.[9] However, for prolonged work or when using aggressive solvents, consider a heavier-duty option like Neoprene or Butyl rubber.[9][10]

  • The Double-Gloving Strategy: For all handling procedures, wearing two pairs of nitrile gloves is a field-proven best practice. This provides a buffer; if the outer glove is compromised, you can remove it without losing skin protection.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[9][10] Never reuse disposable gloves. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Glove MaterialRecommended Use CaseRationale
Nitrile General handling, small quantities, work with alcohols, dilute acids/bases.Excellent dexterity and good broad-spectrum chemical resistance. A reliable default choice.[9]
Neoprene Handling in harsh chemical environments, broader solvent compatibility.Offers superior protection against many organic substances compared to standard latex or vinyl.[10]
Butyl Rubber Work with ketones, esters, and other aggressive polar solvents.Considered to have the highest resistance to many gases, liquids, and harsh chemicals.[9]
Body Protection

A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down.

  • Enhanced Protection: For procedures with a high splash risk, supplement your lab coat with a chemically resistant apron made from materials like rubber or PVC.

  • Attire: Always wear long pants and fully enclosed, non-porous shoes in the laboratory.[8]

Operational Plan: A Step-by-Step Guide

Preparation & Handling

  • Designate Area: Clearly mark a specific area within the fume hood as the designated handling zone for this compound.

  • Pre-weigh Materials: Before bringing the compound into the hood, ensure all other necessary equipment (spatulas, weigh paper, glassware, solvents) is prepared and within reach to minimize movement.

  • Don PPE: Put on all required PPE following the correct sequence before entering the designated area.

  • Handling Solid Form: If the compound is a solid, handle it with extreme care to avoid generating dust. Use gentle scooping motions. If dust is unavoidable, respiratory protection may be required based on your risk assessment.

  • Handling Liquid Form: Use a calibrated pipette or syringe for liquid transfers. Always dispense liquids slowly against the inner wall of the receiving vessel to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces within the designated area. Wipe down the exterior of the primary container before returning it to storage.

PPE Donning and Doffing Workflow

Properly removing (doffing) PPE is as important as putting it on (donning) to prevent cross-contamination. The sequence is designed to move from most contaminated to least contaminated.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don4 4. Gloves (Inner Pair) Don2->Don4 Don3 3. Gloves (Outer Pair) Don4->Don3 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat & Apron Doff1->Doff2 Doff3 3. Remove Inner Gloves Doff2->Doff3 Doff4 4. Remove Face Shield & Goggles Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Disposal Plan: Responsible Lifecycle Management

Improper chemical disposal is illegal and dangerous.[11] All materials contaminated with 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol must be treated as hazardous waste.

Waste Segregation

  • Dedicated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Segregation Rules:

    • Do not mix this waste stream with other incompatible wastes (e.g., strong acids, oxidizers).[11][12]

    • Collect liquid and solid waste in separate, appropriate containers.[13]

    • Halogenated and non-halogenated solvent waste should be kept separate to reduce disposal costs and complexity.[13]

  • Container Management: Keep waste containers closed at all times except when adding waste.[12][13] Store them in a designated satellite accumulation area with secondary containment.

Decontamination

  • Glassware: The first rinse of any contaminated glassware must be collected as hazardous waste.[12] Subsequent rinses can typically be disposed of according to institutional policy.

  • Spills: In the event of a spill, use a chemical spill kit containing an absorbent material. Cordon off the area, absorb the spill, and place all contaminated materials into your dedicated hazardous waste container. Report the spill to your institution's Environmental Health & Safety (EHS) office.

By adhering to this comprehensive plan, you build a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize caution and procedural discipline when working with novel chemical entities.

References

  • MSC Industrial Supply. (2023, July 21). How to Select the Right Chemical Resistant Gloves.
  • Occupational Health & Safety. (2024, August 1). Choosing Chemical-Resistant Gloves.
  • University of California, Riverside Environmental Health & Safety. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Clarion Safety Systems. (2022, November 30).
  • Envirochem. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Droppe. (2024, December 20). How To Choose The Right chemical resistant Gloves – A Buyer's Guide.
  • University of California, Riverside Environmental Health & Safety. Selecting Chemical-Resistant Gloves.
  • University of Washington Environmental Health and Safety.
  • Lawrence Berkeley National Laboratory Environment, Health, and Safety. (2025, November 5). Proper Management of Chemicals.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Occupational Safety and Health Administration.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2012, February 10).
  • Wikipedia. Methylenedioxypyrovalerone.
  • National Institutes of Health. Abuse potential and toxicity of the synthetic cathinones (i.e.
  • Fisher Scientific. Safety Data Sheet - 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde.
  • Wikipedia. Pyrovalerone.
  • ACS Publications. (2013, October 11). “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV)
  • Carl ROTH.
  • National Institutes of Health. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio).
  • ScienceLab.com. (2005, October 10).
  • Solvents & Petroleum Service, Inc. (2015, June 17).
  • Fisher Scientific. Safety Data Sheet - 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.